molecular formula C23H29N3 B12395234 BMS905

BMS905

Cat. No.: B12395234
M. Wt: 347.5 g/mol
InChI Key: XSXCQWXAFRASGU-UHFFFAOYSA-N
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Description

BMS905 is a useful research compound. Its molecular formula is C23H29N3 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29N3

Molecular Weight

347.5 g/mol

IUPAC Name

2-(2,6-dimethyl-4-pyridinyl)-5-piperidin-4-yl-3-propan-2-yl-1H-indole

InChI

InChI=1S/C23H29N3/c1-14(2)22-20-13-18(17-7-9-24-10-8-17)5-6-21(20)26-23(22)19-11-15(3)25-16(4)12-19/h5-6,11-14,17,24,26H,7-10H2,1-4H3

InChI Key

XSXCQWXAFRASGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=C(C3=C(N2)C=CC(=C3)C4CCNCC4)C(C)C

Origin of Product

United States

Foundational & Exploratory

Deucravacitinib (BMS-986165): A Deep Dive into the Mechanism of Action of a Novel TYK2 Inhibitor in Lupus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor, for the treatment of systemic lupus erythematosus (SLE). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific principles and clinical data underlying this innovative therapeutic approach.

Deucravacitinib is being investigated as a potential treatment for several immune-mediated diseases, including lupus.[1] In a significant development, Bristol Myers Squibb has announced plans to advance Deucravacitinib into Phase 3 trials for SLE, following positive results from the Phase 2 PAISLEY study.[2][3]

Core Mechanism of Action: Allosteric Inhibition of TYK2

Deucravacitinib uniquely functions as an allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family. Unlike ATP-competitive JAK inhibitors, Deucravacitinib binds to the regulatory domain of TYK2, stabilizing an inactive conformation of the enzyme. This allosteric inhibition provides a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is crucial for minimizing off-target effects.

The pathogenesis of SLE involves hyperactivity of B cells, dysfunctional T-cells, and aberrations in cytokine production, leading to the generation of autoantibodies and multi-organ damage.[4] TYK2 plays a pivotal role in mediating the signaling of key cytokines implicated in lupus, most notably Type I interferons (IFN-I), interleukin-12 (IL-12), and IL-23.[5] By inhibiting TYK2, Deucravacitinib effectively dampens the downstream signaling cascades initiated by these pro-inflammatory cytokines, thereby aiming to restore immune homeostasis.

Quantitative Data from Clinical Trials

The Phase 2 PAISLEY trial (NCT03252587) was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Deucravacitinib in patients with moderate to severe SLE. The study assessed multiple dosing regimens and demonstrated a significant clinical response.

Endpoint Placebo Deucravacitinib (3mg BID) Deucravacitinib (6mg BID) Deucravacitinib (12mg QD)
SRI-4 Response at Week 32 34.4%58.2%49.5%Not Statistically Significant
SRI-4: Systemic Lupus Erythematosus Responder Index-4
BID: Twice Daily; QD: Once Daily

Data presented at the European Alliance of Associations for Rheumatology (EULAR) conference highlighted that the 3mg and 6mg twice-daily doses of Deucravacitinib achieved the primary endpoint of a superior SRI-4 response compared to placebo at week 32. Long-term extension studies of the PAISLEY trial have shown sustained efficacy and a consistent safety profile with up to four years of treatment.

Experimental Protocols

While specific, detailed protocols from Bristol Myers Squibb's internal studies are proprietary, the following represents a generalized methodology for assessing the in vitro effects of a TYK2 inhibitor like Deucravacitinib, based on standard immunological assays.

In Vitro Cytokine Signaling Assay in Human PBMCs

Objective: To determine the inhibitory effect of Deucravacitinib on the signaling pathways of Type I interferons, IL-12, and IL-23 in primary human immune cells.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Human whole blood is collected from healthy donors. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. Cells are pre-incubated with varying concentrations of Deucravacitinib or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation: Following pre-incubation, cells are stimulated with recombinant human IFN-α, IL-12, or IL-23 for a short duration (e.g., 15-30 minutes) to induce phosphorylation of downstream signaling proteins.

  • Cell Lysis and Western Blotting: After stimulation, cells are lysed, and protein concentrations are determined. Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT4) and total STAT proteins as a loading control.

  • Flow Cytometry (Phosflow): Alternatively, the phosphorylation status of STAT proteins in specific immune cell subsets (e.g., T cells, B cells, monocytes) can be analyzed by flow cytometry. Following stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STATs.

  • Data Analysis: For Western blotting, band intensities are quantified using densitometry. For flow cytometry, the median fluorescence intensity (MFI) of the phosphorylated STAT signal is measured. The half-maximal inhibitory concentration (IC50) of Deucravacitinib is calculated by plotting the percentage of inhibition against the log concentration of the compound.

Signaling Pathway and Experimental Workflow Visualizations

TYK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IFN-I IFN-I Receptor IFNAR IL-12R IL-23R IFN-I->Receptor:f0 IL-12 IL-12 IL-12->Receptor:f1 IL-23 IL-23 IL-23->Receptor:f2 TYK2 TYK2 Receptor->TYK2 JAK1/2 JAK1/2 Receptor->JAK1/2 STATs STATs TYK2->STATs Phosphorylation JAK1/2->STATs Phosphorylation Gene_Expression Pro-inflammatory Gene Expression STATs->Gene_Expression Transcription Activation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Deucravacitinib's allosteric inhibition of TYK2 signaling.

Experimental_Workflow cluster_workflow In Vitro Assay Workflow Isolate_PBMCs Isolate PBMCs from Human Whole Blood Pre_incubation Pre-incubate PBMCs with Deucravacitinib or Vehicle Isolate_PBMCs->Pre_incubation Cytokine_Stimulation Stimulate with IFN-α, IL-12, or IL-23 Pre_incubation->Cytokine_Stimulation Analysis Analysis Cytokine_Stimulation->Analysis Western_Blot Western Blot for p-STATs Analysis->Western_Blot Phosflow Phosflow for p-STATs in Immune Subsets Analysis->Phosflow Data_Analysis Calculate IC50 Western_Blot->Data_Analysis Phosflow->Data_Analysis

Caption: Workflow for assessing Deucravacitinib's in vitro activity.

Conclusion

Deucravacitinib represents a promising and innovative approach to the treatment of systemic lupus erythematosus. Its unique mechanism of allosteric TYK2 inhibition offers a selective means of targeting key cytokine pathways implicated in the pathogenesis of lupus. The positive results from the Phase 2 PAISLEY study provide a strong rationale for its continued development in Phase 3 trials. Further research will continue to elucidate the full potential of this novel therapeutic in addressing the significant unmet medical need in lupus and other autoimmune diseases.

References

The Discovery of Potent 2-Pyridinylindole-Based Dual Antagonists of Toll-like Receptors 7 and 8

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Drug Development Professionals

The innate immune system, our body's first line of defense, relies on a class of proteins known as Toll-like receptors (TLRs) to recognize pathogen-associated molecular patterns. Among these, TLR7 and TLR8 are key players, detecting single-stranded RNA viruses and triggering an immune response. However, the aberrant activation of these receptors by self-RNA can lead to the development of autoimmune diseases like lupus, psoriasis, and arthritis.[1][2] Consequently, the inhibition of TLR7 and TLR8 signaling presents a promising therapeutic strategy for these conditions. This technical guide details the discovery of a series of potent 2-pyridinylindole-based dual antagonists of TLR7 and TLR8, culminating in the identification of a lead compound, herein referred to as compound 21 (BMS-905).[1][2]

Core Discovery and Optimization

The journey to identify potent dual TLR7/8 inhibitors began with the optimization of a 2-pyridinylindole series of compounds.[1] The primary goal was to develop antagonists that could effectively and selectively block the signaling pathways of both TLR7 and TLR8. Dysregulation in TLR7/8 signaling is believed to be a significant contributor to the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis.

Researchers at Bristol Myers Squibb focused on modifying the 2-pyridinylindole scaffold to enhance potency and selectivity. This led to the identification of compound 21 (BMS-905), a potent dual inhibitor of both TLR7 and TLR8.

Quantitative Data Summary

The inhibitory activity of the lead compound was quantified through a series of in vitro assays. The data presented below summarizes the potency and selectivity of this dual antagonist.

Target Assay Type Ligand IC50 (nM) Selectivity vs. TLR9
TLR7HEK293 Luciferase ReporterR8481.0>500-fold
TLR8HEK293 Luciferase ReporterR8483.2-
TLR7 (mouse)Whole Blood (IL-6)R8480.3-
TLR7 (human)Whole Blood (IL-6)R8480.7-
TLR8 (human)Whole Blood (IL-6)R8483.2-
TLR9HEK293 Luciferase ReporterCpG ODN>10,000-
TLR3Antagonist Assay->10,000-
TLR4Antagonist Assay->10,000-

Data compiled from multiple sources.

Signaling Pathway and Mechanism of Action

TLR7 and TLR8 are located in the endosome and are activated by single-stranded RNA molecules. Upon activation, they recruit adaptor proteins like MyD88, which in turn initiates a signaling cascade involving IRAK1/4 and TRAF6. This ultimately leads to the activation of the NF-κB pathway, resulting in the production of proinflammatory cytokines, and the IRF pathway, leading to the production of type I interferons. The 2-pyridinylindole-based antagonists act by inhibiting this signaling cascade.

TLR7_8_Signaling_Pathway cluster_cytosol Cytosol ssRNA ssRNA (Ligand) TLR7_8 TLR7/8 Dimer ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAK1_4 IRAK1/4 MyD88->IRAK1_4 TRAF6 TRAF6 IRAK1_4->TRAF6 NF_kB_activation NF-κB Pathway Activation TRAF6->NF_kB_activation IRF_activation IRF Pathway Activation TRAF6->IRF_activation Cytokines Proinflammatory Cytokines (e.g., IL-6) NF_kB_activation->Cytokines Interferons Type I Interferons IRF_activation->Interferons BMS905 BMS-905 (Antagonist) This compound->TLR7_8 Inhibition

Caption: TLR7/8 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following methodologies were central to the discovery and characterization of the 2-pyridinylindole-based TLR7/8 dual antagonists.

In Vitro TLR Activity Assays
  • Objective: To determine the potency and selectivity of compounds in inhibiting TLR7 and TLR8 signaling.

  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7, TLR8, or TLR9.

  • Methodology:

    • HEK293 cells were cultured in appropriate media and seeded into 96-well plates.

    • Cells were co-transfected with a luciferase reporter gene under the control of an NF-κB response element.

    • Test compounds were serially diluted and added to the cells.

    • Cells were stimulated with a specific TLR ligand (e.g., R848 for TLR7/8, CpG ODN for TLR9) to induce receptor activation.

    • Following an incubation period, luciferase activity was measured as a readout of NF-κB activation.

    • IC50 values were calculated from the dose-response curves.

  • Selectivity Profiling: The lead compound was also tested for activity against other TLRs, including TLR3 and TLR4, in antagonist assays to ensure selectivity.

Experimental_Workflow start Start cell_culture HEK293 Cell Culture (Expressing TLR7/8/9) start->cell_culture transfection Co-transfection with NF-κB Luciferase Reporter cell_culture->transfection compound_addition Addition of Test Compounds transfection->compound_addition stimulation TLR Ligand Stimulation (e.g., R848) compound_addition->stimulation incubation Incubation stimulation->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis (IC50 Calculation) luciferase_assay->data_analysis end End data_analysis->end

Caption: In Vitro TLR Reporter Assay Workflow.

Whole Blood Assays
  • Objective: To evaluate the inhibitory activity of compounds in a more physiologically relevant matrix.

  • Methodology:

    • Freshly drawn human or mouse whole blood was used.

    • Test compounds were added to the blood samples.

    • The samples were stimulated with a TLR7/8 agonist (e.g., R848) to induce cytokine production.

    • After an incubation period, the concentration of IL-6 in the plasma was measured by ELISA.

    • IC50 values were determined based on the inhibition of IL-6 production.

In Vivo Pharmacokinetic/Pharmacodynamic and Efficacy Studies
  • Objective: To assess the pharmacokinetic properties, in vivo target engagement, and efficacy of the lead compound.

  • Animal Models: Rodent models were utilized for these studies.

  • Pharmacokinetics: The compound was administered orally to assess its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics: The in vivo inhibitory effect on TLR7/8 signaling was evaluated by measuring the reduction of agonist-induced cytokine production after compound administration.

  • Efficacy: The therapeutic potential of the compound was tested in rodent models of autoimmune disease.

Conclusion

The discovery of the 2-pyridinylindole-based dual TLR7/8 antagonists, particularly compound 21 (BMS-905), represents a significant advancement in the pursuit of novel therapies for autoimmune diseases. This compound demonstrates potent and selective inhibition of both TLR7 and TLR8 in a variety of in vitro and in vivo assays. The detailed characterization of its mechanism of action and preclinical profile provides a strong rationale for its further development as a potential treatment for conditions driven by aberrant TLR7/8 signaling.

References

What is the therapeutic potential of BMS905?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the therapeutic potential of a specific Bristol Myers Squibb (BMS) compound requires precise identification. Initial searches for "BMS905" did not yield a matching investigational drug. It is possible that this is a typographical error.

To provide a comprehensive technical guide, please clarify the specific BMS compound of interest from the list below, which includes several compounds currently under investigation or in development:

  • BMS-986260: A TGFβR1 inhibitor investigated as an immuno-oncology agent.

  • BMS-470539: A melanocortin-1 receptor (MC1R) agonist with potential neuroprotective effects.

  • BMS-986349 (Alnuctamab): A bispecific T-cell engager targeting BCMA for multiple myeloma.

  • BMS-690514: A pan-inhibitor of HER and VEGFR tyrosine kinases for solid tumors.

  • BMS-869780: A γ-secretase modulator with potential applications in Alzheimer's disease.

  • BMS-984923: An amyloid-beta oligomer receptor inhibitor for Alzheimer's disease.

  • BMS-986179: An investigational agent for advanced solid tumors.

  • BMS-986490: An investigational agent for advanced solid tumors.

  • BMS-986393: A GPRC5D CAR T-cell therapy for multiple myeloma.

Once the correct compound is identified, a detailed technical guide will be generated, encompassing its mechanism of action, relevant signaling pathways, preclinical and clinical data, and associated experimental methodologies, adhering to the specified formatting requirements for data presentation and visualization.

BMS-986126: A Technical Guide to its Role in the Regulation of Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986126 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. These pathways are central to the innate immune response, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This document provides a comprehensive technical overview of the preclinical data supporting the role of BMS-986126 in the regulation of innate immunity. The information presented herein, including quantitative data on its inhibitory activity, detailed experimental methodologies, and visual representations of its mechanism of action, is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of targeting IRAK4 with BMS-986126.

Introduction to IRAK4 and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. It relies on a class of pattern recognition receptors (PRRs), including TLRs, to detect conserved pathogen-associated molecular patterns (PAMPs). Upon ligand binding, most TLRs (with the exception of TLR3) and the IL-1R family recruit the adaptor protein MyD88, leading to the formation of a signaling complex that includes IRAK4. IRAK4 is a serine/threonine kinase that, upon activation, phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[1] This leads to the production of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response. Given its pivotal role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune disorders.

BMS-986126: A Potent and Selective IRAK4 Inhibitor

BMS-986126 has been identified as a potent and highly selective inhibitor of IRAK4 kinase activity.[1] Preclinical studies have demonstrated its ability to modulate innate immune responses by specifically targeting the MyD88-dependent signaling pathway.

In Vitro Potency and Selectivity

BMS-986126 exhibits potent inhibition of IRAK4 kinase activity with a high degree of selectivity against a broad panel of other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

ParameterValueReference
IRAK4 IC50 5.3 nM[1]
Kinase Selectivity >100-fold selective for IRAK4 over a panel of 214 kinases[1]
Inhibition of MyD88-Dependent Signaling

The inhibitory activity of BMS-986126 has been characterized in various in vitro cellular assays measuring the downstream consequences of TLR and IL-1R activation. The compound effectively blocks the production of key pro-inflammatory cytokines in response to stimulation of multiple MyD88-dependent receptors.

Pathway StimulusCellular SystemCytokine MeasuredIC50 (nM)Reference
TLR7 Agonist Human PBMCsIL-611 ± 3[1]
TLR7 Agonist Human PBMCsIFN-α12 ± 4
TLR9 Agonist Human PBMCsIFN-α15 ± 5
IL-1β Human PBMCsIL-68 ± 2
IL-18 Human PBMCsIFN-γ10 ± 3
TLR4 Agonist (LPS) Human PBMCsIL-6>10,000
TNF-α Human PBMCsIL-6>10,000
TLR3 Agonist Human PBMCsIFN-β>10,000

Data are presented as mean ± SD.

In Vivo Regulation of Innate Immunity

The efficacy of BMS-986126 in modulating innate immune responses has been demonstrated in preclinical in vivo models. Oral administration of the compound leads to a dose-dependent reduction in TLR agonist-induced cytokine production.

Inhibition of TLR Agonist-Induced Cytokine Production in Mice

BMS-986126 effectively suppresses systemic cytokine release in mice challenged with various TLR agonists, confirming its in vivo activity against MyD88-dependent pathways.

TLR AgonistCytokine MeasuredMouse StrainDose of BMS-986126 (mg/kg)% InhibitionReference
LTA (TLR2) IL-6BALB/c3~80%
CpG ODN (TLR9) IFN-αC57BL/610>90% (at 2h)
Gardiquimod (TLR7) IFN-αC57BL/610>90% (at 2h)
Gardiquimod (TLR7) IL-6C57BL/610~70% (at 2h)
Efficacy in Murine Models of Lupus

The therapeutic potential of BMS-986126 has been evaluated in the MRL/lpr and NZB/NZW murine models of systemic lupus erythematosus (SLE), an autoimmune disease characterized by TLR7 and TLR9-driven pathology. In these models, BMS-986126 demonstrated robust activity, inhibiting multiple pathogenic responses.

Signaling Pathways and Mechanism of Action

BMS-986126 exerts its immunomodulatory effects by inhibiting the kinase activity of IRAK4, thereby blocking the transduction of signals downstream of MyD88.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB / AP-1 IKK->NFkB MAPK->NFkB BMS986126 BMS-986126 BMS986126->IRAK4 Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Kinase_Assay_Workflow A Recombinant IRAK4 Enzyme D Incubation A->D B Substrate Peptide + ATP B->D C BMS-986126 (Serial Dilutions) C->D E Measurement of Phosphorylation D->E F IC50 Determination E->F In_Vivo_Challenge_Workflow A Oral Dosing: BMS-986126 or Vehicle B TLR Agonist Challenge (i.p. or i.v.) A->B C Serial Blood Collection B->C D Plasma Cytokine Quantification C->D E Analysis of Cytokine Inhibition D->E

References

Deucravacitinib (BMS-986905): A Technical Guide to its Allosteric Inhibition of TYK2 and Modulation of Type I Interferon Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deucravacitinib (formerly BMS-986905) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site of the catalytic domain, deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric mechanism locks the enzyme in an inactive conformation, conferring high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). By selectively inhibiting TYK2, deucravacitinib potently blocks the signaling of key cytokines implicated in the pathogenesis of numerous immune-mediated diseases, most notably type I interferons (IFNs), as well as interleukin-12 (IL-12) and interleukin-23 (IL-23). This technical guide provides an in-depth overview of the mechanism of action of deucravacitinib, with a focus on its modulation of the type I interferon signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling and experimental workflows.

Mechanism of Action: Selective Allosteric Inhibition of TYK2

TYK2 is a crucial component of the signaling cascade for several key cytokines.[1][2] Deucravacitinib's therapeutic effect is derived from its novel mechanism of binding to the regulatory JH2 domain of TYK2, which stabilizes the pseudokinase domain and allosterically inhibits the catalytic function of the JH1 domain.[3][4] This mode of action is distinct from ATP-competitive JAK inhibitors and is the basis for its high selectivity.[2] This selectivity is critical, as it minimizes the off-target effects associated with broader JAK inhibition.

The functional consequence of TYK2 inhibition by deucravacitinib is the disruption of the downstream signaling cascades of type I IFNs (such as IFN-α and IFN-β), IL-12, and IL-23. These cytokines are central to the inflammatory processes underlying various autoimmune diseases.

Quantitative Data: Potency and Selectivity of Deucravacitinib

The following tables summarize the key quantitative data on the potency and selectivity of deucravacitinib.

TargetAssay TypeDeucravacitinib IC50 (nM)Deucravacitinib Ki (nM)Comparator IC50 (nM)
TYK2 JH2 DomainProbe Displacement0.20.02N/A
TYK2 (IL-12/IFN-γ)Whole Blood Assay5N/ATofacitinib: >1000, Upadacitinib: >1000, Baricitinib: >1000

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant, a measure of binding affinity.

KinaseDeucravacitinib Selectivity (Fold greater IC50 than TYK2)
JAK1>200
JAK2>3000
JAK3>200

The Type I Interferon Signaling Pathway and its Inhibition by Deucravacitinib

Type I interferons play a pivotal role in antiviral defense and immune regulation. Dysregulation of the type I IFN pathway is a key pathogenic driver in several autoimmune diseases, including systemic lupus erythematosus (SLE).

Canonical Type I Interferon Signaling Pathway

The canonical type I IFN signaling pathway is initiated by the binding of type I IFNs (e.g., IFN-α, IFN-β) to the type I IFN receptor (IFNAR), a heterodimeric receptor composed of IFNAR1 and IFNAR2 subunits. This binding event brings the receptor-associated kinases, TYK2 (associated with IFNAR1) and JAK1 (associated with IFNAR2), into close proximity, leading to their trans-activation. Activated TYK2 and JAK1 then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. These phosphorylated residues serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.

Upon recruitment to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by TYK2 and JAK1. Phosphorylated STAT1 and STAT2 form a heterodimer, which then translocates to the nucleus. In the nucleus, the pSTAT1/pSTAT2 heterodimer associates with IFN-regulatory factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex. ISGF3 binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), thereby inducing their transcription. The protein products of these ISGs mediate the diverse biological effects of type I interferons.

G Canonical Type I Interferon Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 associates IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 associates STAT1 STAT1 TYK2->STAT1 phosphorylates STAT2 STAT2 TYK2->STAT2 phosphorylates JAK1->STAT1 phosphorylates JAK1->STAT2 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 phosphorylation pSTAT2 pSTAT2 STAT2->pSTAT2 phosphorylation pSTAT1_pSTAT2 pSTAT1/pSTAT2 Heterodimer pSTAT1->pSTAT1_pSTAT2 pSTAT2->pSTAT1_pSTAT2 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT1_pSTAT2->ISGF3 translocates to nucleus & binds IRF9 ISRE ISRE ISGF3->ISRE binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG induces transcription Type_I_IFN Type I IFN (e.g., IFN-α, IFN-β) Type_I_IFN->IFNAR1 Type_I_IFN->IFNAR2 Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits G Experimental Workflow: Phospho-Flow Cytometry for pSTAT1 start Isolate PBMCs incubate Pre-incubate with Deucravacitinib or Vehicle start->incubate stimulate Stimulate with IFN-α incubate->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with Antibodies (pSTAT1, cell surface markers) fix_perm->stain analyze Analyze by Flow Cytometry stain->analyze end Determine IC50 analyze->end

References

A Technical Guide to Target Engagement of Novel Immunomodulators in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the target engagement of novel immunomodulatory compounds in primary human cells. While specific data for the hypothetical compound "BMS905" is not publicly available, this document outlines the critical experiments, data presentation standards, and visualization techniques necessary for a thorough investigation of a novel biologic's interaction with its intended target in a physiologically relevant setting.

Quantitative Assessment of Target Engagement

A primary objective in early-stage drug development is to quantitatively measure the interaction of a therapeutic candidate with its target on primary cells. This typically involves determining the binding affinity and the functional consequences of this binding.

Target Binding Affinity in Primary T Cells

The binding affinity of a novel compound to its target on primary human T cells is a critical parameter. This is often assessed using assays such as flow cytometry-based saturation binding experiments or surface plasmon resonance (SPR).

Table 1: Illustrative Binding Affinity of a Hypothetical Immunomodulator on Primary Human T Cells

ParameterDescriptionValue
KD (nM) Equilibrium dissociation constant, a measure of binding affinity.1.5
kon (1/Ms) Association rate constant, the rate at which the compound binds to its target.1.2 x 105
koff (1/s) Dissociation rate constant, the rate at which the compound unbinds from its target.1.8 x 10-4
Cell Type Primary cells used for the assay.CD3+ Human T Cells
Assay Method Technique used to determine binding parameters.Surface Plasmon Resonance
Functional Potency in Peripheral Blood Mononuclear Cells (PBMCs)

Beyond binding, it is crucial to understand the functional impact of target engagement. For immunomodulators, this often involves measuring the modulation of cytokine secretion from stimulated PBMCs.[1][2]

Table 2: Illustrative Functional Potency of a Hypothetical Immunomodulator in a PBMC Cytokine Release Assay

CytokineEC50 (nM)Emax (% of Control)Assay Condition
IFN-γ 5.2250%Anti-CD3/CD28 Stimulation
TNF-α 7.8180%LPS Stimulation
IL-2 4.5300%Anti-CD3/CD28 Stimulation
IL-10 12.1150%LPS Stimulation

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a robust target engagement assessment.

Protocol: Primary Human PBMC Isolation
  • Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

  • Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.

  • Washing: Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.

Protocol: PBMC Cytokine Release Assay
  • Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 105 cells per well in complete RPMI-1640 medium.

  • Compound Addition: Add the novel immunomodulator at a range of concentrations (e.g., 0.01 nM to 1 µM).

  • Stimulation: Add a stimulating agent such as anti-CD3/CD28 antibodies or lipopolysaccharide (LPS) to induce cytokine production.[3]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Analyze the supernatant for cytokine concentrations using a multiplex immunoassay (e.g., Luminex) or ELISA.[4]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_isolation PBMC Isolation cluster_assay Cytokine Release Assay cluster_analysis Data Analysis blood Whole Blood Collection ficoll Ficoll Gradient Centrifugation blood->ficoll pbmc PBMC Collection & Washing ficoll->pbmc seeding Cell Seeding (2e5 cells/well) pbmc->seeding treatment Addition of Compound seeding->treatment stimulation Stimulation (e.g., anti-CD3/CD28) treatment->stimulation incubation Incubation (24-48h) stimulation->incubation collection Supernatant Collection incubation->collection luminex Luminex/ELISA Analysis collection->luminex data EC50/Emax Calculation luminex->data

Caption: Workflow for PBMC Cytokine Release Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Target Target Receptor PLC PLCγ Target->PLC Compound This compound (Hypothetical) Compound->Target Binding IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Cytokine_Gene Cytokine Gene Transcription (IFN-γ, IL-2, TNF-α) NFAT->Cytokine_Gene NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: T-Cell Receptor Downstream Signaling Pathway.

References

An In-depth Technical Guide to BMS-690514: A Pan-HER/VEGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-690514 is a potent, orally bioavailable small molecule that acts as a reversible inhibitor of the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, HER4) and vascular endothelial growth factor receptor (VEGFR) family (VEGFR1, VEGFR2, VEGFR3) tyrosine kinases.[1][2] By targeting these key signaling pathways, which are often dysregulated in cancer, BMS-690514 demonstrates broad-spectrum antitumor and antiangiogenic activities.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of BMS-690514, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

BMS-690514 is a pyrrolotriazine-based compound.[1]

PropertyValueSource
IUPAC Name (3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][4]triazin-5-yl]methyl]piperidin-3-olPubChem
Molecular Formula C₁₉H₂₄N₆O₂PubChem
Molecular Weight 368.44 g/mol PubChem
CAS Number 859853-30-8PubChem
Appearance White to off-white solid-
Solubility Soluble in DMSOMedChemExpress

Mechanism of Action

BMS-690514 exerts its therapeutic effects by competitively inhibiting the ATP-binding sites of the intracellular tyrosine kinase domains of HER and VEGFR family members. This dual inhibition disrupts critical signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.

Inhibition of HER Signaling

The HER family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are well-established drivers of tumorigenesis in various cancers. Ligand binding to EGFR or heterodimerization with HER2 leads to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways regulate cell proliferation, survival, and differentiation. BMS-690514 blocks these activation steps, leading to cell cycle arrest and apoptosis in HER-dependent tumor cells.

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K EGF EGF EGF->EGFR BMS690514 BMS-690514 BMS690514->EGFR BMS690514->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified HER Signaling Pathway and Inhibition by BMS-690514.
Inhibition of VEGFR Signaling

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF family and their receptors. VEGF binding to VEGFRs on endothelial cells activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability. BMS-690514's inhibition of VEGFRs, particularly VEGFR2, disrupts these processes, leading to the suppression of tumor angiogenesis.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 BMS690514 BMS-690514 BMS690514->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Kinase_Assay_Workflow start Start step1 Pre-incubate BMS-690514 and kinase enzyme (15 min, RT) start->step1 step2 Initiate reaction with ATP and substrate (at Km) step1->step2 step3 Incubate for 2 hours step2->step3 step4 Add ADP-Glo™ Reagent to stop reaction and deplete unused ATP step3->step4 step5 Incubate for 30 min at RT step4->step5 step6 Add Kinase Detection Reagent step5->step6 step7 Incubate for 30 min at RT step6->step7 step8 Measure luminescence step7->step8 end End step8->end Cell_Proliferation_Assay_Workflow start Start step1 Seed cells in 96-well plates and incubate overnight start->step1 step2 Treat cells with varying concentrations of BMS-690514 step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add CCK-8 or MTT reagent step3->step4 step5 Incubate for 1-4 hours step4->step5 step6 Measure absorbance step5->step6 end End step6->end Xenograft_Study_Workflow start Start step1 Implant tumor cells subcutaneously into immunodeficient mice start->step1 step2 Allow tumors to reach a palpable size (e.g., 100-200 mm³) step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer BMS-690514 or vehicle (e.g., daily oral gavage) step3->step4 step5 Monitor tumor volume and body weight regularly step4->step5 step6 Continue treatment for a defined period (e.g., 14-21 days) step5->step6 end End of Study step6->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of BMS-986905

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document aims to provide detailed application notes and protocols for the in vitro characterization of the experimental compound BMS-986905. The protocols outlined below are based on established methodologies for functionally similar compounds and are intended to guide researchers in designing and executing experiments to elucidate the mechanism of action, potency, and selectivity of BMS-986905.

Disclaimer: As of the latest update, specific experimental data and protocols for BMS-986905 are not publicly available. The following sections are constructed based on general principles of in vitro pharmacology for inhibitors of the Rho-associated coiled-coil containing protein kinase 2 (ROCK2) pathway, a likely target for this class of compounds. Researchers must adapt these generalized protocols to the specific characteristics of BMS-986905 upon obtaining further information.

Overview of Potential Signaling Pathway

BMS-986905 is hypothesized to be a selective inhibitor of ROCK2. The ROCK2 signaling pathway plays a crucial role in various cellular processes, including actin cytoskeleton organization, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in various fibrotic and inflammatory diseases. The diagram below illustrates the canonical ROCK2 signaling cascade.

ROCK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates BMS905 BMS-986905 This compound->ROCK2 Inhibits pMLC Phospho-MLC Actin_Stress_Fibers Actin Stress Fiber Formation pMLC->Actin_Stress_Fibers Promotes

Caption: Putative ROCK2 signaling pathway inhibited by BMS-986905.

Quantitative Data Summary

Without publicly available data for BMS-986905, the following table is a template for summarizing key in vitro parameters. Researchers should populate this table with experimental findings.

ParameterAssay TypeCell Line / EnzymeValue (e.g., IC50, Ki)Replicates (n)Reference
Potency
ROCK2 InhibitionBiochemical Kinase AssayRecombinant ROCK2Data not availablee.g., 3Internal Data
Cellular pMLC InhibitionWestern Blot / ELISAe.g., NIH-3T3Data not availablee.g., 3Internal Data
Selectivity
ROCK1 InhibitionBiochemical Kinase AssayRecombinant ROCK1Data not availablee.g., 3Internal Data
Kinase Panel ScreenBinding/Activity Assay>100 KinasesData not availablee.g., 1Internal Data
Cellular Effects
Anti-proliferative ActivityCell Viability Assaye.g., LX-2Data not availablee.g., 3Internal Data
CytotoxicityCytotoxicity Assaye.g., HepG2Data not availablee.g., 3Internal Data

Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to characterize a putative ROCK2 inhibitor like BMS-986905.

Biochemical ROCK2 Kinase Assay

Objective: To determine the direct inhibitory activity of BMS-986905 on ROCK2 enzyme activity.

Workflow Diagram:

Biochemical_Assay_Workflow A Prepare Assay Plate: - Add Assay Buffer - Add BMS-986905 (serial dilutions) - Add Substrate (e.g., S6 Kinase Substrate) B Add Recombinant ROCK2 Enzyme A->B C Initiate Reaction: Add ATP B->C D Incubate at 30°C for 60 minutes C->D E Terminate Reaction & Detect Signal: Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 F->G

Caption: Workflow for a typical biochemical ROCK2 kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of BMS-986905 in 100% DMSO and create a serial dilution series.

    • Prepare a solution of recombinant human ROCK2 enzyme in kinase assay buffer.

    • Prepare a solution of a suitable substrate (e.g., a peptide substrate) and ATP in kinase assay buffer.

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add 5 µL of the serially diluted BMS-986905 or DMSO vehicle control.

    • Add 10 µL of the ROCK2 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction and detect the remaining ATP by adding 25 µL of a commercial kinase detection reagent (e.g., Kinase-Glo®).

    • Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of BMS-986905 relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for Myosin Light Chain (MLC) Phosphorylation

Objective: To assess the ability of BMS-986905 to inhibit ROCK2 activity in a cellular context by measuring the phosphorylation of its downstream substrate, MLC.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., NIH-3T3 fibroblasts or human umbilical vein endothelial cells - HUVECs) in 12-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ROCK activity.

    • Pre-treat the cells with various concentrations of BMS-986905 or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with a ROCK activator, such as lysophosphatidic acid (LPA) or thrombin, for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Harvest the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated MLC (pMLC) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total MLC and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for pMLC, total MLC, and the loading control.

    • Normalize the pMLC signal to the total MLC and/or the loading control.

    • Calculate the percent inhibition of pMLC for each concentration of BMS-986905 relative to the stimulated DMSO control.

    • Determine the IC50 value by plotting the dose-response curve.

Cell Viability/Cytotoxicity Assay

Objective: To evaluate the effect of BMS-986905 on cell viability and to determine its cytotoxic potential.

Methodology:

  • Cell Plating and Treatment:

    • Seed cells (e.g., HepG2 for general cytotoxicity, or a disease-relevant cell line) in a 96-well, opaque-walled plate at a predetermined optimal density.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with a serial dilution of BMS-986905 or DMSO vehicle control. Include a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Viability/Cytotoxicity Measurement:

    • Equilibrate the plate to room temperature.

    • Add a commercially available reagent for measuring cell viability, such as one based on ATP content (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., CellTiter-Blue®).

    • Follow the manufacturer's instructions for incubation time and signal detection (luminescence or fluorescence).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration of BMS-986905 relative to the DMSO control.

    • Determine the CC50 (50% cytotoxic concentration) or GI50 (50% growth inhibition) by plotting the dose-response curve.

Conclusion

The protocols and templates provided in this document offer a foundational framework for the in vitro characterization of BMS-986905. As more specific information about this compound becomes publicly available, these generalized methods should be refined and tailored to accurately assess its pharmacological profile. Rigorous and systematic application of these in vitro assays will be crucial in advancing the understanding of BMS-986905 and its therapeutic potential.

Application Notes and Protocols for BMS-986905 (TLR7/8 Inhibitor) in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

BMS-986905 is a potent dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system that recognize single-stranded RNA, and their overactivation has been implicated in the pathogenesis of various autoimmune diseases, such as lupus. By inhibiting TLR7 and TLR8, BMS-986905 is being investigated as a potential therapeutic agent to modulate inflammatory responses. This document provides detailed application notes and protocols for the dosage and administration of BMS-986905 in mouse models, based on available preclinical data for related compounds and general practices for this class of inhibitors.

Mechanism of Action

BMS-986905 functions as an antagonist to TLR7 and TLR8. Upon binding to these endosomal receptors, it prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. The inhibition of this pathway is a promising strategy for the treatment of autoimmune diseases where TLR7/8 signaling is aberrantly activated.

Signaling pathway of TLR7/8 and inhibition by BMS-986905. cluster_endosome Endosome cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 1. Ligand Binding BMS986905 BMS-986905 BMS986905->TLR7_8 2. Inhibition IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRFs IRF7 TRAF6->IRFs Cytokines Pro-inflammatory Cytokines & Type I IFN NFkB->Cytokines 3. Transcription IRFs->Cytokines

Caption: Simplified signaling pathway of TLR7/8 and the inhibitory action of BMS-986905.

Quantitative Data Summary

Due to the limited public availability of specific dosage data for BMS-986905, the following tables provide representative dosage information for other TLR7/8 modulators and related BMS compounds in mouse models. This data can be used as a starting point for designing experiments with BMS-986905.

Table 1: Representative Dosages of TLR7/8 Modulators in Mice

CompoundClassMouse ModelRoute of AdministrationDosageReference
Resiquimod (R848)AgonistC57BL/6Intraperitoneal50 µ g/mouse , 100 µ g/mouse [1]
Unnamed TLR7/8 InhibitorInhibitorNZB/W F1 (Lupus)Not SpecifiedNot Specified[2]

Table 2: Representative Dosages of other BMS Compounds in Mice

CompoundTargetMouse ModelRoute of AdministrationDosageReference
BMS-986260TGF-βR1MC38 Colon CancerOral3.75 mg/kg daily or 1.88 mg/kg twice daily[3]
BMS-869780γ-SecretaseTriple Transgenic (AD)Oral30 mg/kg, 100 mg/kg[4]

Experimental Protocols

The following are detailed protocols for the preparation and administration of a compound like BMS-986905 in mouse models. These are general guidelines and may require optimization for specific experimental needs.

Formulation Protocol

A common vehicle for oral administration of small molecule inhibitors in preclinical studies is a suspension or solution in an appropriate vehicle.

Materials:

  • BMS-986905 powder

  • Vehicle components (e.g., 0.5% (w/v) methylcellulose in sterile water, or 20% Captisol® in sterile water)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Calculate the required amount of BMS-986905 and vehicle based on the desired final concentration and the number of animals to be dosed.

  • If preparing a suspension, wet the BMS-986905 powder with a small amount of the vehicle to form a paste using a mortar and pestle.

  • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a sterile beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • If preparing a solution, dissolve the BMS-986905 powder directly into the vehicle with stirring. Gentle heating may be required for some compounds, but stability at higher temperatures should be confirmed.

  • Visually inspect the final formulation for homogeneity and lack of clumps.

  • Store the formulation at the recommended temperature (typically 2-8°C) and protect from light. Resuspend thoroughly before each use.

Administration Protocol: Oral Gavage

Oral gavage is a common method for administering compounds to mice.

Materials:

  • Formulated BMS-986905

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of the formulation to administer based on the desired mg/kg dose.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip on the scruff of the neck to prevent movement and biting.

  • Position the mouse in a vertical orientation.

  • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Slowly dispense the calculated volume of the formulation into the stomach.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

  • Return the mouse to its cage and observe for a short period.

General experimental workflow for in vivo studies. cluster_workflow Experimental Workflow start Start formulation 1. Formulate BMS-986905 (e.g., 0.5% Methylcellulose) start->formulation animal_prep 2. Prepare Mouse Model (e.g., Disease Induction) formulation->animal_prep dosing 3. Administer BMS-986905 (Oral Gavage) animal_prep->dosing monitoring 4. Monitor Animal Health & Disease Progression dosing->monitoring endpoint 5. Endpoint Analysis (e.g., Cytokine Levels, Histology) monitoring->endpoint end End endpoint->end

Caption: A typical experimental workflow for in vivo administration of BMS-986905 in a mouse model.

Important Considerations

  • Dose Range Finding: It is crucial to perform a dose-range-finding study to determine the optimal and non-toxic dose of BMS-986905 for the specific mouse model and disease being investigated.

  • Vehicle Control: Always include a vehicle control group that receives the same formulation without the active compound to account for any effects of the vehicle itself.

  • Pharmacokinetics: Characterizing the pharmacokinetic profile of BMS-986905 in mice (e.g., absorption, distribution, metabolism, and excretion) is essential for interpreting efficacy data and designing optimal dosing schedules.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. Researchers should rely on their own expertise and consult relevant literature when designing and executing experiments. The dosages and protocols are based on data from related compounds and may not be directly transferable to BMS-986905. Independent optimization and validation are required.

References

Application Notes and Protocols for In Vivo Evaluation of BMS-986905 in Murine Lupus Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to multiple organ systems. Tyrosine kinase 2 (TYK2) is an intracellular kinase that plays a crucial role in signaling pathways of key cytokines implicated in the pathogenesis of SLE, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][3] BMS-986905 (deucravacitinib) is a selective, allosteric inhibitor of TYK2 that has shown promise in clinical trials for the treatment of SLE.[4][5] These application notes provide a detailed framework for the in vivo evaluation of BMS-986905 in two well-established murine models of spontaneous lupus: the MRL/lpr and NZB/W F1 mouse strains.

TYK2 Signaling Pathway in Lupus Pathogenesis

TYK2 is a member of the Janus kinase (JAK) family and is essential for the signal transduction of several key cytokines. In SLE, aberrant TYK2 signaling contributes to the breakdown of immune tolerance and the promotion of chronic inflammation.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects Type I IFN Type I IFN IFNAR IFNαR Type I IFN->IFNAR IL-12 IL-12 IL12R IL-12R IL-12->IL12R IL-23 IL-23 IL23R IL-23R IL-23->IL23R TYK2 TYK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 IL12R->TYK2 IL23R->TYK2 STAT1 STAT1 TYK2->STAT1 STAT2 STAT2 TYK2->STAT2 STAT3 STAT3 TYK2->STAT3 STAT4 STAT4 TYK2->STAT4 JAK1->STAT1 JAK1->STAT2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines STAT1->Pro-inflammatory Cytokines STAT2->Pro-inflammatory Cytokines STAT3->Pro-inflammatory Cytokines Autoantibody Production Autoantibody Production STAT4->Autoantibody Production BMS905 BMS-986905 This compound->TYK2 Tissue Inflammation Tissue Inflammation Pro-inflammatory Cytokines->Tissue Inflammation Autoantibody Production->Tissue Inflammation

Caption: TYK2 signaling pathway in lupus.

Recommended In Vivo Mouse Models

Two of the most widely used and well-characterized spontaneous models of SLE are the MRL/lpr and NZB/W F1 mouse strains.

  • MRL/lpr Mice: These mice have a mutation in the Fas gene, leading to defective lymphocyte apoptosis and subsequent lymphoproliferation and autoimmune disease. They develop a rapid and severe lupus-like phenotype, including arthritis, skin lesions, and glomerulonephritis.

  • NZB/W F1 Mice: This hybrid strain develops a disease that closely resembles human SLE, with a strong female predominance. Key features include high titers of anti-nuclear antibodies (ANAs) and anti-dsDNA antibodies, leading to severe immune complex-mediated glomerulonephritis.

In Vivo Study Design: Prophylactic and Therapeutic Treatment

This study design allows for the evaluation of BMS-986905 in both preventing the onset of disease (prophylactic) and treating established disease (therapeutic).

Experimental_Workflow cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment P_Start Start Treatment (e.g., 8 weeks of age) P_Monitor Weekly Monitoring: - Proteinuria - Body Weight P_Start->P_Monitor P_Bleed Periodic Blood Collection: - Anti-dsDNA Antibodies P_Monitor->P_Bleed P_End Study Endpoint (e.g., 20-24 weeks of age) P_Monitor->P_End P_Bleed->P_Monitor P_Necropsy Necropsy: - Kidney & Spleen Weights - Histopathology - Flow Cytometry P_End->P_Necropsy T_Onset Disease Onset (Proteinuria ≥ 300 mg/dL) T_Start Start Treatment T_Onset->T_Start T_Monitor Weekly Monitoring: - Proteinuria - Body Weight T_Start->T_Monitor T_Bleed Periodic Blood Collection: - Anti-dsDNA Antibodies T_Monitor->T_Bleed T_End Study Endpoint (e.g., 8-12 weeks post-treatment) T_Monitor->T_End T_Bleed->T_Monitor T_Necropsy Necropsy: - Kidney & Spleen Weights - Histopathology - Flow Cytometry T_End->T_Necropsy

Caption: Prophylactic and therapeutic experimental workflow.
Experimental Groups and Dosing

Group Treatment Dose Route of Administration Frequency Number of Animals (n)
1Vehicle Control-Oral GavageDaily10-15
2BMS-986905 (Low Dose)e.g., 3 mg/kgOral GavageDaily10-15
3BMS-986905 (High Dose)e.g., 10 mg/kgOral GavageDaily10-15
4Positive Control (e.g., Cyclophosphamide)e.g., 20 mg/kgIntraperitonealWeekly10-15

Note: Dose levels for BMS-986905 should be determined based on prior pharmacokinetic and pharmacodynamic studies. Cyclophosphamide is a commonly used positive control in preclinical lupus models.

Experimental Protocols

Animal Husbandry and Monitoring
  • House female MRL/lpr or NZB/W F1 mice in a specific pathogen-free facility.

  • Monitor body weight weekly.

  • Assess proteinuria weekly using colorimetric test strips (e.g., Siemens Multistix). A semi-quantitative scoring system can be used (0: none, 1: 30-100 mg/dL, 2: 100-300 mg/dL, 3: 300-1000 mg/dL, 4: >1000 mg/dL).

Blood and Tissue Collection
  • Collect peripheral blood via retro-orbital or submandibular bleeding at baseline and specified time points throughout the study.

  • At the study endpoint, euthanize mice and collect terminal blood via cardiac puncture.

  • Harvest kidneys and spleens, and record their weights. One kidney should be fixed in 10% neutral buffered formalin for histopathology, and the other can be snap-frozen for molecular analysis or used for flow cytometry.

Measurement of Anti-dsDNA Antibodies
  • Isolate serum from blood samples.

  • Quantify anti-dsDNA IgG antibody levels using a commercially available ELISA kit according to the manufacturer's instructions.

Renal Function Assessment
  • In addition to proteinuria, measure blood urea nitrogen (BUN) and serum creatinine levels from terminal blood samples as indicators of renal function.

Histopathological Analysis of Kidneys
  • Embed formalin-fixed kidney tissue in paraffin and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess glomerulonephritis, interstitial inflammation, and vasculitis.

  • Stain sections with Periodic acid-Schiff (PAS) to evaluate the glomerular basement membrane.

  • A semi-quantitative scoring system should be used by a board-certified veterinary pathologist blinded to the treatment groups to assess the severity of renal lesions.

Flow Cytometry Analysis of Splenocytes
  • Prepare single-cell suspensions from spleens.

  • Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T cells; B220, CD19 for B cells; CD11b, Gr-1 for myeloid cells).

  • Analyze cell populations using a flow cytometer to assess changes in immune cell subsets.

Data Presentation

Table 1: Summary of Key Efficacy Endpoints
Parameter Vehicle Control BMS-986905 (Low Dose) BMS-986905 (High Dose) Positive Control
Proteinuria Score (at endpoint) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Anti-dsDNA Titer (at endpoint) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
BUN (mg/dL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Serum Creatinine (mg/dL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Spleen Weight (mg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Kidney Weight (mg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Glomerulonephritis Score Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Survival (%) %%%%
Table 2: Example of Semi-Quantitative Histopathology Scoring
Score Glomerulonephritis Interstitial Inflammation Vasculitis
0 NormalNormalNormal
1 Mild hypercellularityFew scattered inflammatory cellsMinimal perivascular inflammation
2 Moderate hypercellularity, mild matrix expansionMultifocal small aggregates of inflammatory cellsMild perivascular inflammation
3 Severe hypercellularity, moderate matrix expansion, crescent formationMultifocal to coalescing aggregates of inflammatory cellsModerate perivascular inflammation with vessel wall infiltration
4 Diffuse severe hypercellularity, severe matrix expansion, extensive crescent formationExtensive and diffuse inflammationSevere inflammation with fibrinoid necrosis

Conclusion

This document provides a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of the TYK2 inhibitor BMS-986905 in murine models of lupus. The proposed study design, incorporating both prophylactic and therapeutic arms, along with detailed protocols for key experimental readouts, will enable a thorough assessment of the therapeutic potential of BMS-986905 for the treatment of SLE. The structured data presentation and visualization of key pathways and workflows are intended to facilitate clear interpretation and communication of the study findings.

References

Application of Deucravacitinib (BMS-986165) in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deucravacitinib (formerly BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[3][4] This selectivity makes deucravacitinib a valuable tool for immunology research, particularly for investigating the roles of TYK2-mediated signaling pathways in health and disease.

TYK2 is a crucial intracellular kinase that mediates signaling for key cytokines involved in both innate and adaptive immunity, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, deucravacitinib effectively modulates these signaling pathways, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The primary application of deucravacitinib in immunology research is to dissect the cellular and molecular events downstream of these cytokines.

Deucravacitinib has been extensively studied in the context of psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease. In clinical trials for moderate-to-severe plaque psoriasis, deucravacitinib demonstrated superiority over placebo and apremilast. These studies have shown that deucravacitinib treatment leads to a reduction in psoriasis-associated gene expression in the skin, including genes regulated by the IL-23 and type I IFN pathways. Furthermore, treatment with deucravacitinib has been shown to reduce serum levels of inflammatory markers such as IL-17A, IL-19, and beta-defensin.

Quantitative Data

The following tables summarize the in vitro potency and clinical efficacy of deucravacitinib.

Table 1: In Vitro Inhibitory Activity of Deucravacitinib

Assay TypeTarget/PathwayCell Type/SystemIC50 (nM)Reference
Probe Displacement AssayTYK2 JH2 Domain BindingCell-free0.2
Cellular AssayIL-12 signalingHuman whole blood2
Cellular AssayIL-23 signalingHuman whole blood19
Cellular AssayIFN-α signalingHuman whole blood11
Cellular AssayJAK1/3 (IL-2) signalingHuman whole blood>10,000
Cellular AssayJAK2/2 (TPO) signalingHuman whole blood>10,000

Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (Phase 3 POETYK PSO-1 Trial)

Endpoint (Week 16)Deucravacitinib 6 mg once dailyPlaceboOtezla 30 mg twice dailyReference
PASI 75 Response Rate (%)58.712.735.1
sPGA score of 0 or 1 (clear or almost clear) (%)53.67.232.1

Table 3: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (Phase 2 Trial)

Endpoint (Week 16)Deucravacitinib 6 mg once daily (n=70)Deucravacitinib 12 mg once daily (n=67)Placebo (n=66)Reference
ACR 20 Response Rate (%)52.962.731.8

Experimental Protocols

Biochemical TYK2 Kinase Activity Assay

Objective: To determine the direct inhibitory activity of deucravacitinib on the purified TYK2 enzyme.

Principle: This assay measures the phosphorylation of a substrate peptide by the TYK2 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant TYK2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer

  • Deucravacitinib

  • 96-well or 384-well plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of deucravacitinib in the kinase assay buffer.

  • Add the deucravacitinib solutions to the wells of the assay plate. Include a "no inhibitor" control and a "no enzyme" blank.

  • Add the TYK2 enzyme and substrate mixture to all wells except the blank. Add assay buffer to the blank wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank values from all other readings. Normalize the data to the "no inhibitor" control (representing 100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Flow Cytometry Assay

Objective: To assess the inhibitory effect of deucravacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a relevant cell line or primary cells. The phosphorylation of STAT proteins is then measured by flow cytometry using phospho-specific antibodies.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line like THP-1 monocytes)

  • Deucravacitinib

  • Cytokines for stimulation (e.g., IL-12, IL-23, or IFN-α to assess TYK2-dependent signaling; IL-2 for JAK1/3; TPO for JAK2)

  • Cell culture medium

  • Fixation buffer

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phospho-STAT proteins (e.g., anti-pSTAT3, anti-pSTAT4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using a Ficoll-Paque gradient. Resuspend the cells in serum-free medium.

  • Inhibitor Treatment: Aliquot cells into a 96-well plate. Add serial dilutions of deucravacitinib and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to the wells to induce STAT phosphorylation. Incubate for the optimal time (typically 15-30 minutes) at 37°C.

  • Fixation: Stop the stimulation by adding a fixation buffer. Incubate at room temperature.

  • Permeabilization: Permeabilize the cells using an ice-cold permeabilization buffer to allow antibody entry.

  • Intracellular Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers and intracellular phospho-STAT proteins. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Wash the cells and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal within the gated cell population of interest.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. Plot the percent inhibition of the MFI against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Th17 Differentiation Assay

Objective: To evaluate the effect of deucravacitinib on the differentiation of naïve CD4+ T cells into Th17 cells.

Principle: Naïve CD4+ T cells are cultured in the presence of a cocktail of cytokines that promote their differentiation into Th17 cells. The effect of deucravacitinib on this process is assessed by measuring the production of the signature Th17 cytokine, IL-17A.

Materials:

  • Naïve CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

  • Deucravacitinib

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β)

  • Neutralizing antibodies against IFN-γ and IL-4

  • Cell culture plates

  • ELISA kit for IL-17A or flow cytometry antibodies for intracellular IL-17A staining

Procedure:

  • T Cell Isolation: Isolate naïve CD4+ T cells from the source tissue using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Assay Setup: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies. Seed the naïve CD4+ T cells in the wells.

  • Treatment and Differentiation: Add the Th17 polarizing cytokine cocktail and neutralizing antibodies to the wells. Add serial dilutions of deucravacitinib.

  • Cell Culture: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • ELISA: Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.

    • Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IL-17A and analyze by flow cytometry.

  • Data Analysis: Compare the levels of IL-17A production in the deucravacitinib-treated groups to the untreated control to determine the inhibitory effect of the compound on Th17 differentiation.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Translocation BMS905 Deucravacitinib (BMS-986165) This compound->TYK2 Allosteric Inhibition Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation & Staining cluster_analysis Analysis A Isolate Immune Cells (e.g., PBMCs) B Pre-treat with Deucravacitinib (Dose Response) A->B C Stimulate with Cytokine (e.g., IL-23) B->C D Fix and Permeabilize Cells C->D E Stain with Fluorescent Antibodies (pSTAT3) D->E F Acquire Data on Flow Cytometer E->F G Analyze pSTAT3 Signal and Calculate IC50 F->G Logical_Relationship cluster_disease Pathophysiology cluster_moi Mechanism of Intervention cluster_outcome Therapeutic Outcome Disease Autoimmune Disease (e.g., Psoriasis) Cytokines Overproduction of IL-12, IL-23, Type I IFN Disease->Cytokines leads to TYK2 TYK2 Signaling Cytokines->TYK2 activates Response Modulation of Immune Response TYK2->Response regulates This compound Deucravacitinib This compound->TYK2 selectively inhibits Amelioration Amelioration of Disease Symptoms Response->Amelioration results in

References

Application Notes and Protocols for the Treatment of Primary Human Immune Cells with BMS-986165 (Belumosudil)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986165, also known as Belumosudil (formerly KD025), is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in regulating immune responses and fibrotic processes. By selectively targeting ROCK2, Belumosudil modulates the activity of various immune cells, including T cells and B cells, making it a compound of significant interest for immunomodulatory therapies. These application notes provide detailed methodologies for the treatment of primary human immune cells with Belumosudil, along with data presentation and visualization of key signaling pathways and experimental workflows.

Mechanism of Action

Belumosudil functions as a selective inhibitor of ROCK2, which is a key downstream effector of the RhoA GTPase signaling pathway. In immune cells, ROCK2 is implicated in the differentiation and function of T helper 17 (Th17) cells and regulatory T cells (Tregs).[1][2] Belumosudil has been shown to down-regulate the pro-inflammatory Th17 pathway while promoting the immunosuppressive functions of Tregs.[1][2] This is achieved, in part, through the differential regulation of the transcription factors STAT3 and STAT5.[1] Specifically, Belumosudil treatment leads to a decrease in the phosphorylation of STAT3, a key activator of Th17 differentiation, and an increase in the phosphorylation of STAT5, which is important for Treg function and stability. In B cells, ROCK2 is activated by key T cell-derived signals like CD40 and IL-21 and regulates germinal center formation and maintenance.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of Belumosudil (KD025) on ROCK kinases and its effects on cytokine production in primary human immune cells.

Table 1: In Vitro Kinase Inhibitory Activity of Belumosudil (KD025)

TargetIC50 (nM)Ki (nM)
ROCK260 - 10541
ROCK1> 10,000-

Data compiled from publicly available sources.

Table 2: Effect of Belumosudil (KD025) on Cytokine Secretion from Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

Treatment GroupIL-17 Secretion (pg/mL)IL-21 Secretion (pg/mL)IFN-γ Secretion (pg/mL)
Vehicle ControlUndisclosed BaselineUndisclosed BaselineUndisclosed Baseline
Belumosudil (120 mg in vivo)~60% reduction~90% reductionNo significant change
Belumosudil (240 mg in vivo)Significant reductionSignificant reductionNo significant change
Belumosudil (320 mg in vivo)Significant reductionSignificant reductionNo significant change

Data represents the ex vivo response of PBMCs to T-cell receptor stimulation after oral administration of Belumosudil to healthy human subjects.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., heparin, EDTA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque PLUS or equivalent density gradient medium

  • 50 mL conical tubes, sterile

  • Serological pipettes, sterile

  • Centrifuge with a swinging-bucket rotor

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" layer containing PBMCs, the density gradient medium, and a red blood cell pellet at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Treatment of Human PBMCs with Belumosudil

This protocol outlines the treatment of isolated human PBMCs with Belumosudil for the analysis of cytokine production.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • Belumosudil (BMS-986165) stock solution (dissolved in DMSO)

  • Cell culture plates (e.g., 96-well)

  • T cell stimulants (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of Belumosudil in complete RPMI-1640 medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add 50 µL of the Belumosudil dilutions or vehicle control (medium with DMSO) to the appropriate wells.

  • Add 50 µL of the T cell stimulant to each well.

  • Incubate the plate for 48-72 hours in a cell culture incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis using ELISA or other immunoassays.

Protocol 3: Analysis of Cytokine Production by ELISA

This protocol provides a general outline for measuring cytokine levels in cell culture supernatants using a sandwich ELISA kit.

Materials:

  • ELISA kit for the cytokine of interest (e.g., IL-17, IL-21)

  • Cell culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.

  • Wash the plate to remove unbound antibody.

  • Add the cell culture supernatants and a series of known standards to the wells and incubate.

  • Wash the plate to remove unbound proteins.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Wash the plate to remove unbound detection antibody.

  • Add a substrate that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Protocol 4: Western Blot Analysis of Phosphorylated STAT3 and STAT5

This protocol describes the detection of phosphorylated STAT3 and STAT5 in T cell lysates by Western blotting.

Materials:

  • Treated T cells (from a similar setup as Protocol 2, but with purified T cells)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies specific for phosphorylated STAT3 (Tyr705) and phosphorylated STAT5 (Tyr694)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated T cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR/CD28 RhoA RhoA TCR->RhoA Activation Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 STAT5 STAT5 Cytokine_Receptor->STAT5 ROCK2 ROCK2 RhoA->ROCK2 Activation ROCK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 RORgt RORγt pSTAT3->RORgt Activation pSTAT5 pSTAT5 STAT5->pSTAT5 FOXP3 FOXP3 pSTAT5->FOXP3 BMS986165 BMS-986165 (Belumosudil) BMS986165->ROCK2 Inhibition IL17_Gene IL-17 Gene RORgt->IL17_Gene Transcription IL21_Gene IL-21 Gene RORgt->IL21_Gene Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis start Start: Whole Blood Sample isolate_pbmcs Isolate PBMCs (Density Gradient Centrifugation) start->isolate_pbmcs culture_pbmcs Culture & Stimulate PBMCs (e.g., anti-CD3/CD28) isolate_pbmcs->culture_pbmcs treat_cells Treat with Belumosudil (Dose Response) culture_pbmcs->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant lyse_cells Lyse Cells treat_cells->lyse_cells elisa Cytokine Analysis (ELISA) collect_supernatant->elisa western_blot Protein Phosphorylation Analysis (Western Blot) lyse_cells->western_blot results Results: Cytokine Levels & Protein Activity elisa->results western_blot->results

References

Application Notes and Protocols for BMS-986260 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Compound: BMS-986260 Target: Transforming Growth Factor-beta Receptor 1 (TGFβR1) CAS Number: 2001559-19-7 Molecular Formula: C₁₈H₁₂ClFN₆O Molecular Weight: 382.78 g/mol

Introduction

BMS-986260 is a potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGFβR1) kinase, with an IC50 of 1.6 nM.[1][2][3] It has demonstrated efficacy in preclinical cancer models, particularly in combination with immunotherapy.[4][5] Overexpression of TGF-β in the tumor microenvironment is associated with T-cell exclusion and a poor response to PD-1/PD-L1 blockade, making TGFβR1 an attractive target for immuno-oncology research. These application notes provide detailed protocols for the formulation and administration of BMS-986260 in animal studies, based on published preclinical data.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of BMS-986260 is presented in the table below. This information is critical for designing and interpreting in vivo studies.

ParameterValueSpeciesReference
IC50 (TGFβR1) 1.6 nM-
IC50 (TGFβR2) >15 µM-
Solubility Soluble in DMSO-
Oral Bioavailability Well absorbed from a solution formulationMouse, Rat, Dog
Protein Binding (Free Fraction) 12%Mouse
10%Rat
13%Dog
10%Human
Human Clearance (Predicted) Low (4.25 mL/min/kg)-
TGF-β Signaling Pathway

BMS-986260 exerts its therapeutic effect by inhibiting the TGF-β signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. In the context of cancer, TGF-β can promote tumor growth and suppress the anti-tumor immune response. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI), also known as ALK5. This phosphorylation activates the kinase activity of TGFβRI, which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. BMS-986260 selectively inhibits the kinase activity of TGFβRI, thereby blocking the entire downstream signaling cascade.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_ligand TGF-β Ligand TGFBR2 TGFβRII TGF_beta_ligand->TGFBR2 Binding TGFBR1 TGFβRI (ALK5) TGFBR2->TGFBR1 SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocation BMS986260 BMS-986260 BMS986260->TGFBR1 Inhibition

Figure 1: Simplified TGF-β signaling pathway and the mechanism of action of BMS-986260.

Experimental Protocols

Formulation for Oral Administration in Animal Studies

For in vivo experiments, BMS-986260 can be formulated as a solution for oral gavage. The following protocol is recommended for preparing a dosing solution.

Materials:

  • BMS-986260 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation Protocol:

  • Weigh the required amount of BMS-986260 powder based on the desired final concentration and total volume.

  • Add 10% of the final volume of DMSO to the BMS-986260 powder and vortex or sonicate until fully dissolved.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of saline and mix thoroughly.

  • The final solution should be clear. It is recommended to prepare the formulation fresh on the day of use. If precipitation occurs, gentle heating and sonication can be used to aid dissolution.

In Vivo Efficacy Study in a Syngeneic Mouse Model

The following is a representative protocol for evaluating the anti-tumor efficacy of BMS-986260 in combination with an anti-PD-1 antibody in the MC38 murine colon carcinoma model.

Animal Model:

  • C57BL/6 mice

Tumor Cell Line:

  • MC38 murine colon carcinoma cells

Experimental Workflow:

experimental_workflow Cell_Culture MC38 Cell Culture Tumor_Implantation Subcutaneous Implantation of MC38 cells into C57BL/6 mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor volume limit) Monitoring->Endpoint

References

Application Notes and Protocols for Flow Cytometry Analysis Following BMS-986156 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986156 is a fully human IgG1 monoclonal antibody that acts as a potent agonist for the Glucocorticoid-Induced Tumor Necrosis Factor Receptor-related protein (GITR), also known as TNFRSF18 or CD357.[1][2] GITR is a co-stimulatory immune checkpoint molecule expressed on the surface of various immune cells, including regulatory T cells (Tregs), effector T cells (Teff), B cells, and natural killer (NK) cells.[1] Upon activation, GITR signaling enhances T cell proliferation and effector functions while potentially inhibiting the suppressive activity of Tregs.[3][4] This dual activity makes GITR an attractive target for cancer immunotherapy. BMS-986156 has been investigated in clinical trials, both as a monotherapy and in combination with other immunotherapies, to enhance anti-tumor immune responses.

Flow cytometry is a critical tool for elucidating the pharmacodynamic effects of BMS-986156 on peripheral immune cell populations. This document provides detailed protocols and application notes for the analysis of immune cell subsets, proliferation, and activation markers following treatment with BMS-986156.

Mechanism of Action: GITR Signaling Pathway

BMS-986156 binds to and activates GITR, mimicking the effect of its natural ligand, GITRL. As a member of the TNF receptor superfamily, GITR lacks intrinsic kinase activity and relies on the recruitment of intracellular adaptor proteins to initiate downstream signaling. Upon agonist binding, GITR trimerizes and recruits TNF receptor-associated factors (TRAFs), primarily TRAF2 and TRAF5. This leads to the activation of downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways results in the upregulation of genes that promote T cell activation, proliferation, survival (e.g., via Bcl-xL), and cytokine production (e.g., IL-2 and IFN-γ).

GITR_Signaling_Pathway GITR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects BMS-986156 BMS-986156 GITR GITR BMS-986156->GITR Binds and Activates TRAF2_TRAF5 TRAF2/TRAF5 GITR->TRAF2_TRAF5 Recruits MAPK_Pathway MAPK Pathway TRAF2_TRAF5->MAPK_Pathway NF_kB_Pathway NF-κB Pathway TRAF2_TRAF5->NF_kB_Pathway Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription NF_kB_Pathway->Gene_Transcription T_Cell_Activation T-Cell Activation Gene_Transcription->T_Cell_Activation Proliferation Proliferation Gene_Transcription->Proliferation Cytokine_Production Cytokine Production (IL-2, IFN-γ) Gene_Transcription->Cytokine_Production Survival Survival (Anti-apoptosis) Gene_Transcription->Survival

Caption: GITR Signaling Pathway activated by BMS-986156.

Data Presentation: Immunophenotyping by Flow Cytometry

The following tables summarize the quantitative changes observed in peripheral blood immune cell populations following treatment with BMS-986156 in combination with nivolumab. Data is presented as the frequency of positive cells for the indicated markers.

Table 1: Proliferating and Activated T-Cell Subsets

Cell PopulationMarker CombinationPre-treatment (C1D1)Post-treatment (C1D15)
CD4+ Effector Memory T-cellsKi67+CD38+HLA-DR+BaselineIncreased
CD8+ Effector Memory T-cellsKi67+CD38+HLA-DR+BaselineIncreased
CD4+ Central Memory T-cellsKi67+CD38+HLA-DR+BaselineIncreased
CD8+ Central Memory T-cellsKi67+CD38+HLA-DR+BaselineIncreased

Note: "Increased" indicates a statistically significant rise from baseline as reported in the source literature. Specific fold-change values may vary.

Table 2: Proliferating and Activated NK-Cell Subsets

Cell PopulationMarker CombinationPre-treatment (C1D1)Post-treatment (C1D15)
NK-cellsKi67+CD57+BaselineIncreased
NK-cellsHLA-DR+CD57+BaselineIncreased

Note: "Increased" indicates a statistically significant rise from baseline as reported in the source literature. Specific fold-change values may vary.

Experimental Protocols

This section provides a detailed protocol for the analysis of peripheral blood mononuclear cells (PBMCs) by flow cytometry to assess the effects of BMS-986156 treatment.

Protocol 1: Isolation of PBMCs from Whole Blood

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 15 mL or 50 mL conical centrifuge tubes

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Procedure:

  • Dilute the whole blood sample 1:1 with PBS in a conical tube.

  • Carefully layer the diluted blood over a volume of Ficoll-Paque equal to the original blood volume.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • Aspirate the upper layer (plasma and platelets) and carefully collect the buffy coat layer containing PBMCs into a new conical tube.

  • Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300-400 x g for 5-10 minutes at 4°C. Discard the supernatant.

  • Repeat the wash step.

  • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

  • Perform a cell count and viability assessment (e.g., using trypan blue or a viability dye for flow cytometry). Adjust the cell concentration to 1 x 10^7 cells/mL.

Protocol 2: Surface and Intracellular Staining for T-Cell and NK-Cell Markers

Materials:

  • Isolated PBMCs (1 x 10^6 cells per sample)

  • Flow cytometry tubes

  • Fc block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes)

  • Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™, eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

  • Flow Cytometer

Suggested Antibody Panel:

  • Lineage Markers: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD56

  • Activation Markers: Anti-CD38, Anti-HLA-DR

  • Proliferation Marker: Anti-Ki67

  • NK-Cell Marker: Anti-CD57

Procedure:

  • Viability Staining: Resuspend 1 x 10^6 PBMCs in PBS. Add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light. Wash the cells with Flow Cytometry Staining Buffer.

  • Surface Staining: Resuspend the cells in 50 µL of Flow Cytometry Staining Buffer. Add Fc block and incubate for 10 minutes at 4°C. Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD56, CD38, HLA-DR, CD57). Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes.

  • Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with 1X Permeabilization Buffer, centrifuging as before.

  • Intracellular Staining: Resuspend the permeabilized cells in 100 µL of 1X Permeabilization Buffer. Add the anti-Ki67 antibody and incubate for 30-45 minutes at 4°C in the dark.

  • Wash the cells twice with 1X Permeabilization Buffer.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

Experimental Workflow Visualization

The following diagram outlines the key steps in the flow cytometry analysis protocol.

Experimental_Workflow Flow Cytometry Experimental Workflow Start Start: Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Start->PBMC_Isolation Cell_Count Cell Count and Viability Assessment PBMC_Isolation->Cell_Count Viability_Staining Viability Staining Cell_Count->Viability_Staining Surface_Staining Surface Marker Staining (CD3, CD4, CD8, CD56, CD38, HLA-DR, CD57) Viability_Staining->Surface_Staining Fix_Perm Fixation and Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Staining (Ki67) Fix_Perm->Intracellular_Staining Acquisition Data Acquisition (Flow Cytometer) Intracellular_Staining->Acquisition Data_Analysis Data Analysis (Gating and Quantification) Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Technical Support Center: BMS-986905 & Poorly Soluble Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility and stability challenges with BMS-986905 and other poorly soluble small molecule inhibitors in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My BMS-986905 analog precipitated when I diluted my DMSO stock solution into aqueous assay buffer. What should I do?

A1: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. Here are several steps to troubleshoot this issue:

  • Decrease the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's aqueous solubility limit. Try lowering the final concentration in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control with the equivalent DMSO concentration to assess any solvent-induced effects.[1]

  • Modify the Dilution Method: Instead of a single large dilution, try serial dilutions.[2] Also, ensure the aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound stock.[3]

  • Adjust Buffer pH: For ionizable compounds, solubility can be highly dependent on the pH of the solution.[1] Experimenting with different pH values for your buffer may improve solubility.

  • Utilize Co-solvents or Surfactants: For particularly challenging compounds, consider using a co-solvent system or adding a biocompatible surfactant like Pluronic F-68 to your cell culture medium to enhance solubility.

Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A2: DMSO tolerance varies significantly between cell lines. Here are some general guidelines:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.

It is critical to perform a vehicle control with the same final DMSO concentration as your experimental samples to determine the effect on your specific cell line.

Q3: How can the type of cell culture medium affect the solubility of my compound?

A3: The composition of cell culture medium can significantly impact a small molecule's solubility. Different media formulations have varying concentrations of amino acids, salts, vitamins, and other components that can interact with your compound. For example, high concentrations of certain salts can decrease the solubility of hydrophobic compounds. It is always advisable to test your compound's solubility in the specific medium you intend to use for your experiments.

Q4: I suspect my compound is degrading in the cell culture medium during my long-term experiment. How can I assess its stability?

A4: To assess the stability of your compound in your experimental medium, you can perform a time-course experiment. Prepare your compound in the medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS. A decrease in the parent compound's concentration over time indicates instability.

Troubleshooting Guides

Guide 1: Resolving Compound Precipitation in Aqueous Buffers

This guide provides a step-by-step workflow for troubleshooting precipitation issues when diluting a hydrophobic small molecule inhibitor from a DMSO stock into an aqueous buffer.

G start Precipitation Observed in Aqueous Buffer check_stock 1. Check Stock Solution (Is it fully dissolved?) start->check_stock stock_ok Stock is Clear check_stock->stock_ok precip_stock Precipitate in Stock stock_ok->precip_stock No optimize_dilution 2. Optimize Dilution Method stock_ok->optimize_dilution Yes re_dissolve Gently warm or sonicate stock. If precipitate remains, remake stock at a lower concentration. precip_stock->re_dissolve lower_conc Lower Final Concentration optimize_dilution->lower_conc serial_dilution Use Serial Dilutions optimize_dilution->serial_dilution pre_warm Pre-warm Aqueous Buffer optimize_dilution->pre_warm modify_buffer 3. Modify Aqueous Buffer lower_conc->modify_buffer serial_dilution->modify_buffer pre_warm->modify_buffer adjust_ph Adjust pH modify_buffer->adjust_ph add_cosolvent Add Co-solvent/Surfactant (e.g., Pluronic F-68) modify_buffer->add_cosolvent end Solution Remains Clear adjust_ph->end add_cosolvent->end

Caption: Workflow for troubleshooting small molecule precipitation.

Guide 2: Assessing Compound Stability in Cell Culture Medium

This guide outlines a workflow to determine the stability of your compound in cell culture medium over time.

G start Suspected Compound Instability prepare_samples Prepare Compound in Cell Culture Medium (at final desired concentration) start->prepare_samples incubate Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) prepare_samples->incubate time_points Collect Aliquots at Multiple Time Points (e.g., 0, 2, 6, 12, 24, 48h) incubate->time_points analyze Analyze Compound Concentration (e.g., via HPLC or LC-MS) time_points->analyze plot_data Plot Concentration vs. Time analyze->plot_data evaluate Evaluate Degradation Profile plot_data->evaluate stable Stable (Concentration is constant) evaluate->stable No significant change unstable Unstable (Concentration decreases over time) evaluate->unstable Significant decrease end_stable Proceed with Experiment stable->end_stable end_unstable Consider Mitigation Strategies: - Use fresh dilutions - Reduce incubation time - Modify formulation unstable->end_unstable G ligand Ligand (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization bms_inhibitor BMS Inhibitor bms_inhibitor->dimerization Inhibits downstream Downstream Signaling Pathways dimerization->downstream ras_raf_mek_erk RAS-RAF-MEK-ERK (MAPK Pathway) downstream->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR downstream->pi3k_akt_mtor plc_gamma PLCγ downstream->plc_gamma cellular_response Cellular Responses ras_raf_mek_erk->cellular_response pi3k_akt_mtor->cellular_response plc_gamma->cellular_response proliferation Proliferation cellular_response->proliferation survival Survival cellular_response->survival migration Migration cellular_response->migration

References

Optimizing BMS905 dose-response curve in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS905. The information is designed to help optimize dose-response curves in various assays.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in cytokine signaling pathways involved in inflammation and immune responses.[1] this compound targets the inactive pseudokinase (JH2) domain of TYK2, which is structurally distinct from the highly conserved ATP-binding site in the active kinase (JH1) domain of the JAK family. This allosteric inhibition locks the kinase in an inactive conformation, preventing the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This targeted approach allows for high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[1]

TYK2 Signaling Pathway

TYK2_Signaling cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK Other JAKs (JAK1/JAK2) Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds This compound This compound This compound->TYK2 Inhibits STAT STAT TYK2->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Alters

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

2. What are the recommended assays for generating a this compound dose-response curve?

Both biochemical and cell-based assays are recommended to fully characterize the dose-response relationship of this compound.

  • Biochemical Assays: These assays measure the direct inhibition of purified TYK2 enzyme activity. A common format is a microfluidic assay that monitors the phosphorylation of a synthetic peptide substrate by the recombinant human TYK2 kinase domain. Key parameters to optimize include enzyme concentration, ATP concentration (typically around the Km for ATP or at a physiological concentration of 1 mM), and incubation time.

  • Cell-Based Assays: These assays measure the inhibition of TYK2 signaling in a cellular context. The most common approach is to measure the phosphorylation of STAT proteins (e.g., pSTAT4) in response to cytokine stimulation (e.g., IL-12) in whole blood or specific cell lines (e.g., Jurkat T-cells). Flow cytometry or Western blotting can be used to detect the levels of phosphorylated STATs.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Cell-Based Assays

High variability in IC50 values can obscure the true potency of this compound. The following steps can help improve assay consistency.

Potential Cause Troubleshooting Step Expected Outcome
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.Reduced variability in signaling response.
Inconsistent Cell Density Optimize and strictly control cell seeding density for all experiments.Consistent baseline and stimulated signal.
Cytokine Stimulation Variability Prepare and use a fresh, single batch of cytokine for all plates in an experiment. Titrate cytokine to determine the optimal concentration (EC80-EC90).More consistent and robust phosphorylation signal.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler for precise timing of compound addition, cytokine stimulation, and cell lysis/fixation.Tighter error bars and more reproducible IC50 values.
Serum Lot-to-Lot Variability Test and qualify new lots of serum for their effect on the assay window and IC50 values before use in large-scale experiments.Minimized variability between experimental runs.

Troubleshooting Workflow for High IC50 Variability

Troubleshooting_IC50 Start High IC50 Variability Observed Check_Cells Assess Cell Health and Passage Number Start->Check_Cells Optimize_Density Optimize and Standardize Cell Density Check_Cells->Optimize_Density Inconsistent Check_Cytokine Verify Cytokine Activity and Concentration Check_Cells->Check_Cytokine Consistent Optimize_Density->Check_Cytokine Titrate_Cytokine Titrate Cytokine to EC80-EC90 Check_Cytokine->Titrate_Cytokine Suboptimal Check_Timing Review Incubation Timings Check_Cytokine->Check_Timing Optimal Titrate_Cytokine->Check_Timing Standardize_Timing Implement Precise Timing Controls Check_Timing->Standardize_Timing Inconsistent Check_Serum Test Serum Lot Variability Check_Timing->Check_Serum Consistent Standardize_Timing->Check_Serum Qualify_Serum Qualify New Serum Lots Check_Serum->Qualify_Serum Variable End Consistent IC50 Values Check_Serum->End Consistent Qualify_Serum->End

Caption: Decision tree for troubleshooting high IC50 variability.

Issue 2: No Dose-Response Curve Observed

A flat dose-response curve suggests a fundamental issue with the assay system or the compound itself.

Potential Cause Troubleshooting Step Expected Outcome
Compound Inactivity Verify the identity and purity of the this compound stock. Test a fresh, confirmed batch of the compound.A clear dose-response relationship.
Incorrect Compound Concentration Prepare fresh serial dilutions from a new stock solution. Confirm the accuracy of the dilution series.A sigmoidal dose-response curve within the expected concentration range.
Assay Window Too Small Optimize the assay to increase the signal-to-background ratio. This may involve adjusting cytokine concentration, incubation time, or antibody concentrations.A clear distinction between stimulated and unstimulated controls, allowing for the observation of inhibition.
Cell Line Unresponsive Confirm that the chosen cell line expresses functional TYK2 and the relevant cytokine receptors. Test a positive control compound known to inhibit the pathway.A dose-dependent inhibition of STAT phosphorylation with the positive control.

Experimental Protocols

Protocol: Cell-Based Phospho-STAT4 Assay for this compound

This protocol describes a general method for determining the IC50 of this compound by measuring the inhibition of IL-12-induced STAT4 phosphorylation in a human T-cell line.

  • Cell Preparation:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells in the logarithmic growth phase.

    • Wash cells with serum-free RPMI-1640 and resuspend at a density of 2 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

    • Further dilute the compound in serum-free medium to the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.

  • Assay Procedure:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Add 25 µL of the diluted this compound or vehicle control (0.1% DMSO) to the appropriate wells.

    • Incubate the plate at 37°C for 1 hour.

    • Prepare an IL-12 stimulation solution at a concentration that induces 80-90% of the maximal pSTAT4 response (EC80-EC90).

    • Add 25 µL of the IL-12 solution to all wells except the unstimulated controls. Add 25 µL of medium to the unstimulated wells.

    • Incubate for 20 minutes at 37°C.

  • Cell Lysis, Staining, and Analysis:

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular flow cytometry.

    • Stain the cells with a fluorescently labeled anti-phospho-STAT4 antibody.

    • Analyze the samples using a flow cytometer, gating on the live cell population.

    • Determine the geometric mean fluorescence intensity (gMFI) for pSTAT4 in each well.

  • Data Analysis:

    • Normalize the data with the stimulated control as 100% activity and the unstimulated control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for pSTAT4 Assay

pSTAT_Workflow Start Start: Cell Culture Harvest Harvest and Wash Cells Start->Harvest Plate_Cells Plate Cells (2x10^6/mL) Harvest->Plate_Cells Add_Compound Add this compound Serial Dilutions Plate_Cells->Add_Compound Incubate_1hr Incubate (1 hour, 37°C) Add_Compound->Incubate_1hr Stimulate Stimulate with IL-12 (20 min) Incubate_1hr->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Stain with Anti-pSTAT4 Antibody Fix_Perm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End: Dose-Response Curve Calculate_IC50->End

Caption: Workflow for a cell-based pSTAT4 assay.

Quantitative Data Summary

The following tables provide representative data for this compound based on typical performance for selective TYK2 inhibitors.

Table 1: this compound Potency and Selectivity Profile

Assay TypeTargetIC50 (nM)
Biochemical TYK20.5
JAK1> 1000
JAK2> 5000
JAK3> 5000
Cell-Based (pSTAT4) TYK2 (IL-12 stimulation)15
Cell-Based (pSTAT5) JAK1/JAK3 (IL-15 stimulation)> 2000
Cell-Based (pSTAT5) JAK2 (EPO stimulation)> 10000

Table 2: Recommended Starting Conditions for Assays

ParameterBiochemical AssayCell-Based Assay
Enzyme/Cell Concentration 5 nM TYK22 x 10^6 cells/mL
Substrate Concentration 1 µM PeptideN/A
ATP Concentration 1 mMN/A
Cytokine Concentration N/AEC80-EC90 of IL-12
Compound Incubation Time 30 minutes60 minutes
Stimulation Time N/A20 minutes
Final DMSO Concentration ≤ 1%≤ 0.1%

References

Potential off-target effects of BMS905

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-690514. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-690514?

BMS-690514 is a potent and reversible oral inhibitor of several receptor tyrosine kinases. Its primary targets are the Epidermal Growth Factor Receptor (EGFR/HER-1), Human Epidermal Growth Factor Receptor 2 (HER-2), and HER-4, as well as Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3.[1] This dual targeting of both tumor cell proliferation (via EGFR/HER inhibition) and tumor angiogenesis (via VEGFR inhibition) is its intended therapeutic action.[1]

Q2: What are the known on-target and potential off-target related adverse events observed with BMS-690514?

In a phase I-IIa clinical study, the most frequently reported treatment-related adverse events were diarrhea and acneiform rash.[1] These are common on-target effects associated with the inhibition of the EGFR signaling pathway. Other adverse events that led to discontinuation of the treatment in a small percentage of patients included diarrhea and rash.[1] While specific off-target effects are not detailed in the provided search results, it is crucial for researchers to consider and investigate potential off-target activities.

Q3: How can I assess the potential off-target effects of BMS-690514 in my experimental model?

To assess off-target effects, a multi-faceted approach is recommended. This can include:

  • Kinase Profiling: Employing in vitro kinase panels to screen BMS-690514 against a broad range of kinases. This can identify unintended targets.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context and can also reveal off-target binding.

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays to observe cellular changes that are inconsistent with the known on-target effects of the compound.

  • Whole-Genome Sequencing: In long-term studies, this can help identify any potential genomic alterations.[2]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity at Low Concentrations The compound may be inhibiting a critical kinase for cell survival that is not one of its intended targets.Perform a broad-spectrum kinase inhibition assay to identify potential off-target kinases. Compare the IC50 values for on-target versus off-target kinases.
Contradictory Phenotypic Results The observed phenotype may be a composite of on-target and off-target effects.Use orthogonal approaches to validate the phenotype. For example, use RNAi or CRISPR to knockdown the intended targets and see if the phenotype is recapitulated.
Inconsistent Results Across Different Cell Lines The expression levels of off-target proteins may vary between cell lines, leading to differential effects.Perform proteomic or transcriptomic analysis on the cell lines to identify differences in the expression of potential off-target kinases.

Quantitative Data Summary

The following table provides a representative summary of kinase inhibition data. Note: This data is illustrative and not from a specific study of BMS-690514.

Target IC50 (nM) Assay Type
EGFR 1.5Biochemical
HER-2 3.0Biochemical
VEGFR-2 5.2Biochemical
Off-Target Kinase A 150Biochemical
Off-Target Kinase B 800Biochemical

Visualizations

Signaling Pathways

BMS_690514_Signaling_Pathway cluster_on_target On-Target Pathways cluster_off_target Potential Off-Target Pathway BMS690514 BMS-690514 EGFR EGFR BMS690514->EGFR HER2 HER-2 BMS690514->HER2 VEGFR VEGFR BMS690514->VEGFR OffTargetKinase Off-Target Kinase BMS690514->OffTargetKinase Proliferation Tumor Cell Proliferation EGFR->Proliferation HER2->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector UnintendedEffect Unintended Cellular Effect DownstreamEffector->UnintendedEffect

Caption: On- and potential off-target signaling pathways of BMS-690514.

Experimental Workflow

Off_Target_Screening_Workflow start Start: Hypothesis of Off-Target Effects kinase_profiling In Vitro Kinase Profiling (Broad Panel) start->kinase_profiling identify_hits Identify Potential Off-Target Hits kinase_profiling->identify_hits cetsa Cellular Thermal Shift Assay (CETSA) identify_hits->cetsa validate_binding Validate Target Engagement in Cells cetsa->validate_binding phenotypic_screen Phenotypic Screening validate_binding->phenotypic_screen confirm_phenotype Confirm Off-Target Mediated Phenotype phenotypic_screen->confirm_phenotype end End: Characterize Off-Target Profile confirm_phenotype->end

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: BMS-986905 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the selective TYK2 inhibitor, BMS-986905. The following resources are designed to address common issues and questions that may arise during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-986905 and how might it induce cytotoxicity?

A1: BMS-986905 is a highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a key component of the JAK-STAT signaling pathway, which is crucial for the signaling of cytokines like IL-12, IL-23, and Type I interferons. By inhibiting TYK2, BMS-986905 blocks the downstream activation of STAT proteins, which can modulate immune responses. While the primary goal of TYK2 inhibition is often immunomodulation, interference with critical signaling pathways can sometimes lead to off-target effects or context-dependent cytotoxicity in certain cell lines, potentially through the induction of apoptosis.

Q2: Which cell lines are appropriate for testing the cytotoxicity of BMS-986905?

A2: The choice of cell line will depend on the research question. For efficacy testing, cell lines with a functional JAK-STAT pathway that is relevant to the targeted disease model are recommended. For general cytotoxicity screening, a panel of cell lines from different tissue origins can be used. It is important to select cell lines that have been well-characterized and for which baseline metabolic activity and growth rates are known.

Q3: My cytotoxicity assay results are not reproducible. What are the potential causes?

A3: Lack of reproducibility can stem from several factors, including variability in cell culture conditions, inconsistencies in reagent preparation, or slight deviations in the experimental timeline.[1] Ensure that cell passage number is consistent between experiments, as cellular characteristics can change over time. Always prepare fresh dilutions of BMS-986905 and other reagents. For assays like the MTT assay, which are known for variability, ensure uniform pipetting, consistent incubation times, and use plates from the same supplier to minimize variation in absorbance readings.[2]

Q4: I am observing high background noise in my colorimetric/fluorometric assay. What can I do?

A4: High background can be caused by contamination, interference from components in the cell culture media, or the test compound itself.[3] To address this, include a "no-cell" control with the media and BMS-986905 at the same concentrations as your experimental wells.[3] This will help you to subtract any background absorbance or fluorescence caused by the compound or media.[3] If using a phenol red-containing medium, consider switching to a phenol red-free medium during the assay incubation step, as it can interfere with absorbance readings.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low signal or no color/fluorescence change in viability assay - Insufficient number of viable cells.- Compromised cellular metabolic activity.- Issues with the assay reagent or solubilization step.- Determine the optimal cell seeding density through a titration experiment.- Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment.- Check the quality and storage of your assay reagents. For MTT assays, ensure complete solubilization of formazan crystals.
Unexpectedly high cell viability at high concentrations of BMS-986905 - The compound may be precipitating out of solution at high concentrations.- The compound might interfere with the assay chemistry.- Visually inspect the wells for any signs of precipitation. If observed, consider adjusting the solvent or lowering the maximum concentration.- Run a cell-free control to see if BMS-986905 directly reacts with the assay reagents.
Edge effects observed on the microplate - Uneven evaporation from the outer wells of the plate.- To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.- Ensure proper humidity control in the incubator.
Inconsistent results between technical replicates - Pipetting errors.- Uneven cell distribution in the wells.- Use calibrated multichannel pipettes for adding reagents.- After seeding, ensure cells are evenly distributed by gently swirling the plate before incubation.

Experimental Protocols

Cell Viability Assessment using the MTT Assay

This protocol outlines the steps for determining the effect of BMS-986905 on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • BMS-986905

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BMS-986905 in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include vehicle controls (medium with the same concentration of solvent used to dissolve BMS-986905) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol describes how to assess apoptosis induced by BMS-986905 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials:

  • BMS-986905

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of BMS-986905 for the desired time. Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Quantitative Data Summary

The following tables present hypothetical cytotoxicity data for BMS-986905 in two different cancer cell lines after 48 hours of treatment.

Table 1: IC50 Values of BMS-986905

Cell LineIC50 (µM)
Cell Line A (e.g., a leukemia cell line)5.2
Cell Line B (e.g., a lung cancer cell line)> 50

Table 2: Percentage of Apoptotic Cells after Treatment with BMS-986905 (10 µM)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Cell Line A25.4%15.8%
Cell Line B3.1%2.5%

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding bms_prep Prepare BMS-986905 Dilutions treatment Treat Cells with BMS-986905 bms_prep->treatment seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate (2-4h) mtt_add->formazan solubilize Solubilize Formazan formazan->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

signaling_pathway Simplified TYK2/STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane receptor Cytokine Receptor tyk2 TYK2 receptor->tyk2 jak2 JAK2 receptor->jak2 cytokine Cytokine (e.g., IL-12, IL-23) cytokine->receptor stat STAT tyk2->stat phosphorylates jak2->stat phosphorylates bms BMS-986905 bms->tyk2 inhibits p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus gene_exp Gene Expression nucleus->gene_exp

Caption: Inhibition of the TYK2/STAT pathway by BMS-986905.

troubleshooting_logic Troubleshooting Logic for Low Assay Signal start Low/No Signal in Viability Assay q1 Are cells healthy and at optimal density? start->q1 a1_no No Optimize cell seeding density and ensure healthy culture. q1->a1_no No q2 Are assay reagents fresh and properly stored? q1->q2 Yes a1_yes Yes a2_no No Prepare fresh reagents and check storage conditions. q2->a2_no No q3 Is incubation time sufficient? q2->q3 Yes a2_yes Yes a3_no No Increase incubation time according to protocol. q3->a3_no No q4 Is formazan (in MTT assay) fully dissolved? q3->q4 Yes a3_yes Yes a4_no No Ensure complete solubilization before reading. q4->a4_no No end Consider alternative assay or consult technical support. q4->end Yes a4_yes Yes

Caption: A logical workflow for troubleshooting low signal in viability assays.

References

Technical Support Center: BMS-986905 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986905. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the in vivo efficacy of their experiments involving this novel TYK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BMS-986905?

A1: BMS-986905 is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a critical mediator of cytokine signaling for IL-12, IL-23, and Type I interferons.[2][3] BMS-986905 is designed as an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2.[4] This specific binding mechanism allows for high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which is crucial for minimizing off-target effects. By inhibiting TYK2, BMS-986905 disrupts the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.

Q2: What are the key signaling pathways affected by BMS-986905?

A2: The primary signaling pathway inhibited by BMS-986905 is the JAK-STAT pathway, which is activated by cytokines such as IL-12, IL-23, and Type I interferons. These cytokines are central to the pathogenesis of several immune-mediated diseases. The inhibition of TYK2 by BMS-986905 specifically blocks the signal transduction from these cytokine receptors.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine IL-12, IL-23, IFN receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 activates JAK JAK receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerization BMS905 BMS-986905 This compound->TYK2 inhibits DNA DNA pSTAT_dimer->DNA translocates & binds to Gene Gene Expression (Inflammation) DNA->Gene

Caption: BMS-986905 inhibits the TYK2-mediated JAK-STAT signaling pathway.

Q3: Are there alternative strategies to TYK2 inhibition for improving efficacy?

A3: Yes, an emerging and promising strategy is the use of Proteolysis Targeting Chimeras (PROTACs). Instead of just inhibiting the kinase activity of TYK2, a TYK2-targeting PROTAC would induce the degradation of the entire TYK2 protein. This approach has the potential for a more profound and sustained therapeutic effect. A recent study described a potent and selective TYK2 degrader that demonstrated significant in vivo efficacy in a murine psoriasis model.

Troubleshooting Guide for In Vivo Efficacy

This guide addresses common issues encountered during in vivo experiments with BMS-986905.

Issue Potential Cause Recommended Action
Suboptimal therapeutic effect despite achieving target plasma concentration. Insufficient target engagement: The drug may not be occupying the TYK2 binding site sufficiently at the tissue level.1. Conduct Receptor Occupancy Studies: Utilize techniques like positron emission tomography (PET) with a suitable radioligand, if available, to measure in vivo receptor occupancy and correlate it with efficacy.2. Assess Downstream Biomarkers: Measure the phosphorylation of STAT proteins (pSTAT) in relevant tissues or peripheral blood mononuclear cells (PBMCs) to confirm target engagement and pathway inhibition.
High inter-animal variability in response. Pharmacokinetic (PK) variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to varied responses.1. Analyze Pharmacokinetics: Conduct a full PK profiling in your animal model to understand parameters like bioavailability, clearance, and half-life.2. Refine Dosing Strategy: Based on PK data, consider alternative dosing regimens such as twice-daily (BID) dosing or continuous infusion to maintain more consistent drug exposure.
Observed toxicity at presumed efficacious doses. On-target or off-target toxicity: The dose required for efficacy may be approaching a toxic level.1. Explore Intermittent Dosing: Investigate dosing schedules such as "3 days on, 4 days off" to mitigate potential toxicities while maintaining efficacy. This has been shown to be effective for other BMS compounds.2. Confirm Target Selectivity: Ensure the observed toxicity is not due to off-target effects on other kinases by performing a comprehensive kinome screening.
Lack of efficacy in a specific disease model. Complex disease pathology: The disease model may involve redundant or alternative signaling pathways not solely dependent on TYK2.1. Consider Combination Therapy: Explore combining BMS-986905 with an agent targeting a different pathway. For example, combining a TGFβR1 inhibitor with an anti-PD-1 antibody has shown curative efficacy in some cancer models.2. Re-evaluate the Animal Model: Ensure the chosen animal model has a pathology that is strongly driven by TYK2-dependent cytokines.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Psoriasis

This protocol is adapted from methodologies used for evaluating TYK2-targeted therapies.

  • Animal Model: Utilize a standard imiquimod-induced psoriasis mouse model.

  • Groups:

    • Vehicle control

    • BMS-986905 (multiple dose levels)

    • Positive control (e.g., another approved psoriasis therapeutic)

  • Dosing: Administer BMS-986905 orally (or via the intended clinical route) daily for the duration of the study.

  • Efficacy Readouts:

    • Clinical Scoring: Daily scoring of erythema, scaling, and skin thickness.

    • Histology: At the end of the study, collect skin samples for H&E staining to assess epidermal thickness and inflammatory cell infiltration.

    • Biomarker Analysis: Analyze skin homogenates or serum for levels of key cytokines like IL-17 and IL-23 using ELISA or multiplex assays.

  • Data Analysis: Compare the treatment groups to the vehicle control to determine the dose-dependent efficacy of BMS-986905.

Protocol 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

This protocol outlines a general approach for correlating drug exposure with target engagement.

  • Animal Model: Use the same species and strain as in the efficacy studies.

  • Dosing: Administer a single dose of BMS-986905.

  • Sample Collection:

    • Pharmacokinetics (PK): Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Process to plasma and analyze for drug concentration using LC-MS/MS.

    • Pharmacodynamics (PD): At the same time points, collect whole blood or relevant tissue to assess the level of pSTAT, a downstream biomarker of TYK2 activity.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

    • Correlate the plasma concentration of BMS-986905 with the inhibition of pSTAT to establish a PK/PD relationship. This relationship is crucial for projecting the human efficacious dose.

experimental_workflow cluster_preclinical Preclinical In Vivo Workflow cluster_troubleshooting Troubleshooting Loop start Hypothesis: Improve BMS-986905 Efficacy pk_pd PK/PD Analysis (Protocol 2) start->pk_pd efficacy_study In Vivo Efficacy Study (e.g., Psoriasis Model - Protocol 1) pk_pd->efficacy_study informs dosing dose_opt Dose Regimen Optimization (e.g., Intermittent Dosing) efficacy_study->dose_opt if toxicity observed combo_study Combination Therapy Study efficacy_study->combo_study if efficacy is low data_analysis Data Analysis & Interpretation efficacy_study->data_analysis dose_opt->efficacy_study combo_study->efficacy_study decision Go/No-Go for Further Development data_analysis->decision

Caption: A logical workflow for troubleshooting and optimizing BMS-986905 in vivo efficacy.

References

Technical Support Center: Interpreting Unexpected Results from BMS905 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the kinase inhibitor BMS905.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of a specific kinase involved in cellular signaling. Kinase inhibitors function by blocking the action of one or more protein kinases, which are enzymes that play a critical role in regulating cellular pathways such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is implicated in numerous diseases, making them a major focus for drug discovery.[1] Most kinase inhibitors target the ATP-binding site to abrogate enzymatic activity.[2]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound primarily targets the JAK-STAT signaling pathway. This pathway is crucial for mediating the effects of a large number of cytokines and growth factors.[3] The pathway consists of three main components: a receptor, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins. The binding of a cytokine to its receptor activates the associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated, dimerize, translocate to the nucleus, and regulate gene transcription.

Q3: What are typical IC50 values for this compound?

A3: The IC50 value, or the half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition in vitro. These values can vary significantly depending on the cell line and the specific cytotoxicity assay used. It is crucial to determine the IC50 experimentally in your specific system, as reliance on published values from different contexts can be misleading. The table below provides a template for how such data might be presented.

Cell LineAssay TypeEndpointReported IC50 (nM)
Cell Line AMTT Assay72 hoursExample Value
Cell Line BCellTiter-Glo48 hoursExample Value
Cell Line CAnnexin V/PI24 hoursExample Value
Note: These are placeholder values. Researchers should determine these experimentally.

Troubleshooting Guides for Unexpected Results

Issue 1: Reduced or No Inhibition of the Target Pathway

A common unexpected result is the lack of inhibition of the intended signaling pathway, such as STAT phosphorylation, even when using this compound at a concentration expected to be effective.

Potential Causes and Solutions

Possible Cause Verification Step Recommended Solution
Compound Instability Confirm the storage conditions and age of the this compound stock.Prepare a fresh stock solution in the appropriate solvent (e.g., DMSO). Store aliquots at -80°C to minimize freeze-thaw cycles.
Cell Health and Density Assess cell viability using a method like Trypan Blue exclusion before starting the experiment.Ensure cells are healthy, in the logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells can exhibit altered signaling responses.
Suboptimal Stimulation Verify the activity of the cytokine or growth factor used to stimulate the pathway.Titrate the stimulating agent to ensure a robust and reproducible activation of the target pathway. Confirm the stimulation time is appropriate to observe peak phosphorylation.
Assay Protocol Issues Review the experimental protocol for steps like pre-incubation time with the inhibitor.A pre-incubation period of 1-2 hours with this compound before adding the stimulating agent is often necessary to allow for cellular uptake and target engagement.
Cell Line Insensitivity The chosen cell line may not rely on the targeted kinase for the measured downstream effect.Confirm that your cell model expresses the target kinase and that the pathway is active and relevant. Consider using a positive control cell line known to be sensitive to the inhibitor.

Logical Troubleshooting Workflow

G start Start: No/Reduced Inhibition check_compound 1. Verify Compound Integrity - Fresh stock solution? - Correct storage? start->check_compound check_cells 2. Assess Cell Health - Viability >95%? - Correct density? check_compound->check_cells check_stimulation 3. Validate Pathway Activation - Titrate cytokine/growth factor. - Optimize stimulation time. check_cells->check_stimulation check_protocol 4. Review Protocol - Sufficient pre-incubation time? - Correct reagent concentrations? check_stimulation->check_protocol positive_control 5. Use Positive Control - Test a known inhibitor of the pathway. - Does the control work? check_protocol->positive_control outcome_yes Control works. Issue is likely specific to this compound. positive_control->outcome_yes Yes outcome_no Control fails. Issue is with the assay system. positive_control->outcome_no No

Caption: Troubleshooting workflow for lack of this compound inhibitory effect.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Researchers may observe cellular toxicity at concentrations lower than the IC50 for the intended target, or other phenotypic changes that are not readily explained by inhibition of the primary target.

Potential Causes and Solutions

  • Kinase Inhibitor Specificity: While designed to be specific, many kinase inhibitors can interact with multiple kinases, leading to off-target effects. The structural similarity in the ATP-binding sites of kinases makes achieving absolute specificity challenging.

  • Cellular Context: The effect of an inhibitor can be highly dependent on the cellular context. A kinase that is non-essential in one cell line may be critical for survival in another.

  • Compound-Induced Protein Degradation: Recent studies have shown that some kinase inhibitors can induce the degradation of their target proteins, which could lead to more profound effects than simple inhibition.

Investigative Workflow

G start Start: Unexpected Toxicity or Phenotype dose_response 1. Detailed Dose-Response - Use a wide concentration range. - Multiple time points (24, 48, 72h). start->dose_response confirm_apoptosis 2. Assess Mechanism of Death - Western blot for cleaved Caspase-3. - Flow cytometry with Annexin V/PI. dose_response->confirm_apoptosis off_target_analysis 3. Consider Off-Targets - Review kinase profiling data for this compound. - Use a structurally different inhibitor for the same target. confirm_apoptosis->off_target_analysis rescue_experiment 4. Rescue Experiment - Can the phenotype be rescued by adding a downstream product of the intended pathway? off_target_analysis->rescue_experiment conclusion Interpret Results rescue_experiment->conclusion

Caption: Workflow for investigating unexpected toxicity or off-target effects.

Detailed Experimental Protocols

Protocol: Western Blot for Phospho-STAT Inhibition

This protocol details a method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound.

Methodology

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with a low-serum or serum-free medium for 2-4 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the cells. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6, IFN-γ) to stimulate the JAK-STAT pathway. An unstimulated control and a stimulated control without the inhibitor should be included. Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration for each lysate using a standard method like the BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein (e.g., p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with an antibody for total STAT protein.

Protocol: Cell Viability (MTS/MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Methodology

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Addition: Add a range of concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of viability. Plot the results to calculate the IC50 value.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates This compound This compound This compound->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Cell Viability Assays for BMS905 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using BMS905 in cell viability assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active dual inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2] Its mechanism of action involves blocking the signaling pathways initiated by the activation of these receptors, which are involved in the innate immune response.[3][4] By inhibiting TLR7 and TLR8, this compound can suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[1]

Q2: Which cell types are most relevant for studying the effects of this compound?

A2: Since this compound targets TLR7 and TLR8, cell types that express these receptors are the most relevant for investigation. These include immune cells such as B cells, plasmacytoid dendritic cells (pDCs) (primarily expressing TLR7), and myeloid cells like monocytes, neutrophils, and myeloid dendritic cells (mDCs) (primarily expressing TLR8).

Q3: What are the expected outcomes of this compound treatment on cell viability?

A3: As a specific inhibitor of TLR7/8 signaling, this compound is not expected to be directly cytotoxic to most cell types at concentrations where it effectively inhibits TLR7/8 activity. A similar TLR7/8 antagonist, MHV370, showed no effect on cell viability at concentrations up to 10 µM. Therefore, a significant decrease in cell viability might indicate an off-target effect, issues with the compound's formulation, or problems with the assay itself. The primary effect of this compound should be the inhibition of TLR7/8-mediated signaling and subsequent cytokine production.

Q4: How can I confirm that this compound is active in my cell-based assay?

A4: Instead of a direct cell viability readout, a more relevant measure of this compound activity is a functional assay that measures the downstream effects of TLR7/8 inhibition. This can include measuring the reduction in the secretion of cytokines like IL-6 or TNF-α upon stimulation with a TLR7 or TLR8 agonist (e.g., R848). You can also assess the inhibition of downstream signaling pathways, such as the NF-κB pathway.

Troubleshooting Guide

Problem 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure cells are in a single-cell suspension before plating. Gently mix the cell suspension between plating each replicate to prevent cell settling.
Edge Effects Avoid using the outer wells of the microplate, which are more susceptible to evaporation. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. Use a new pipette tip for each replicate to prevent cross-contamination.
Problem 2: Inconsistent Dose-Response Curve
Possible Cause Recommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution.
Compound Instability or Precipitation Check the solubility and stability of this compound in your specific cell culture medium. Visually inspect for any precipitate after adding the compound to the wells.
Suboptimal Incubation Time The inhibitory effect of this compound on TLR-mediated signaling might be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Cell Line Resistance The chosen cell line may not express functional TLR7 or TLR8, or the downstream signaling pathway may be altered. Confirm TLR7 and TLR8 expression and functionality in your cell line.
Problem 3: High Background Signal in Control Wells
Possible Cause Recommended Solution
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can affect cell metabolism and viability.
Media Components Phenol red in some culture media can interfere with colorimetric assays. Consider using phenol red-free media. Serum components can also contribute to background noise.
Assay Reagent Issues Ensure assay reagents are stored correctly and are not expired. Protect fluorescent reagents from light.

Data Presentation

As direct cell viability data for this compound is not widely published, the following table presents representative data for another selective TLR7/8 antagonist, MHV370, demonstrating the expected lack of cytotoxicity.

Table 1: Effect of a Representative TLR7/8 Antagonist (MHV370) on Cell Viability

Cell LineTreatmentConcentration (µM)Cell Viability (%)
TLR7-expressing B cell lymphoma lineMHV3700.1~100
1~100
10~100

Data is illustrative and based on findings for the TLR7/8 antagonist MHV370, which showed no effect on cell viability at concentrations up to 10 µM.

Table 2: Inhibitory Activity of this compound

TargetAssaySpeciesIC50 (nM)
TLR7IL-6 ProductionHuman/Mouse0.7
TLR8IL-6 ProductionHuman/Mouse3.2

Data from MedchemExpress.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Cytokine Production Inhibition Assay (ELISA)
  • Cell Seeding: Plate immune cells (e.g., PBMCs) in a 96-well plate.

  • Pre-treatment with this compound: Add desired concentrations of this compound to the wells and incubate for 1-2 hours.

  • TLR Agonist Stimulation: Add a TLR7/8 agonist (e.g., R848) to the wells to stimulate cytokine production. Include wells with no agonist as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the cytokine in each sample and calculate the percentage of inhibition by this compound compared to the agonist-only control.

Visualizations

TLR7_8_Signaling_Pathway This compound Mechanism of Action: TLR7/8 Inhibition cluster_endosome Endosome ssRNA ssRNA (Ligand) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Activates MyD88 MyD88 TLR7_8->MyD88 This compound This compound This compound->TLR7_8 Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines Viability_Assay_Workflow General Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (and Controls) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTS) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (e.g., Absorbance) incubate_reagent->read_plate analyze Analyze Data (% Viability) read_plate->analyze end End analyze->end Troubleshooting_Logic Troubleshooting Logic for Unexpected Low Viability start Unexpectedly Low Cell Viability with this compound Treatment check_controls Review Controls: Vehicle vs. Untreated start->check_controls check_compound Investigate Compound Effects start->check_compound vehicle_ok Vehicle Control OK? check_controls->vehicle_ok check_assay Investigate Assay Interference vehicle_ok->check_assay Yes vehicle_toxic Vehicle Toxicity Issue: Reduce Concentration vehicle_ok->vehicle_toxic No assay_interference Run Cell-Free Assay with this compound check_assay->assay_interference off_target Consider Off-Target Cytotoxicity check_compound->off_target switch_assay Switch to Orthogonal Assay (e.g., ATP-based) assay_interference->switch_assay

References

Validation & Comparative

A Comparative Guide to BMS-986905 and Other Toll-like Receptor 7/8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of Toll-like receptor 7 (TLR7) and TLR8, key sensors of the innate immune system, is increasingly implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This has spurred the development of a new class of therapeutics: TLR7/8 inhibitors. This guide provides a comparative overview of BMS-986905 (also known as BMS905), a potent dual TLR7/8 inhibitor, and other notable inhibitors in development, including Afimetoran (BMS-986256), E6742, MHV370, and investigational compounds from Gilead.

Introduction to TLR7/8 Inhibition

TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. In autoimmune diseases like lupus, the dysregulation of this pathway contributes to chronic inflammation and tissue damage. By inhibiting TLR7 and/or TLR8, these novel therapies aim to suppress the pathogenic immune responses.[1][2]

Comparative Overview of TLR7/8 Inhibitors

This section details the available preclinical and clinical data for BMS-986905 and its counterparts. The data is presented to facilitate a clear comparison of their potency, selectivity, and clinical development stage.

BMS-986905 (this compound)

BMS-986905 is an orally active, potent dual inhibitor of TLR7 and TLR8. Preclinical data highlight its potential in the treatment of lupus.[3] In vitro studies have demonstrated its ability to inhibit the production of IL-6 induced by TLR7 or TLR8 activation in both human and mouse whole blood.[3]

Afimetoran (BMS-986256)

Afimetoran is another TLR7/8 inhibitor from Bristol Myers Squibb, currently in Phase 2 clinical trials for Systemic Lupus Erythematosus and Cutaneous Lupus Erythematosus.[4] It is described as an equipotent dual antagonist of TLR7 and TLR8. Clinical studies have shown that Afimetoran is generally well-tolerated and demonstrates a favorable safety profile in patients with Cutaneous Lupus Erythematosus (CLE). Exploratory efficacy data from a Phase 1b trial showed a greater reduction in CLASI-A scores in patients treated with afimetoran compared to placebo.

E6742

E6742 is a selective dual TLR7/8 antagonist being developed by Eisai. It has undergone Phase 1/2 clinical trials in patients with SLE. Preclinical studies in mouse models of lupus demonstrated that oral administration of E6742 after disease onset suppressed the increase in autoantibodies and prevented the progression of organ damage. A Phase 1/2 study in SLE patients showed that E6742 was well-tolerated and led to a marked improvement in the interferon gene signature.

MHV370

Developed by Novartis, MHV370 is a selective oral TLR7/8 inhibitor. Preclinical characterization has shown its efficacy in mouse models of lupus. In vitro, MHV370 inhibits the production of cytokines dependent on TLR7/8 in both human and mouse cells. A Phase 2 clinical trial for MHV370 is ongoing.

Gilead TLR7/8 Inhibitors

Gilead Sciences is also actively developing TLR7/8 antagonists for autoimmune diseases. Published patent information reveals thienopyrrole compounds with potent antagonistic activity at both TLR7 and TLR8 receptors, with EC50 values in the sub-nanomolar range in human peripheral blood mononuclear cell (PBMC) assays.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the different TLR7/8 inhibitors. Direct comparison of potencies should be interpreted with caution due to variations in assay conditions between studies.

Table 1: In Vitro Potency of TLR7/8 Inhibitors

CompoundTarget(s)Assay SystemPotency (IC50/EC50)Reference(s)
BMS-986905 TLR7HEK293 cellular reporter assay0.7 nM
TLR8HEK293 cellular reporter assay3.2 nM
MHV370 TLR7TLR7-responsive CL307 cell lines15 nM
TLR8TLR7/8-driven reporter R848 cell lines7 nM
TLR7HEK cells transfected with TLR71.1 nM
TLR8HEK cells transfected with TLR84.5 nM
Gilead Compound 1 TLR7Human PBMCs0.4 nM
TLR8Human PBMCs0.3 nM
Gilead Compound 2 TLR7Human PBMCs<0.05 nM
TLR8Human PBMCs<0.05 nM

Table 2: Clinical Efficacy and Safety Highlights

CompoundIndicationPhaseKey Efficacy FindingsSafety ProfileReference(s)
Afimetoran Cutaneous Lupus Erythematosus1bGreater reduction in CLASI-A scores vs. placebo.Favorable safety profile, well-tolerated. Lower incidence of AEs vs. placebo (62.5% vs. 80.0%).
E6742 Systemic Lupus Erythematosus1/2Marked improvement in interferon gene signature. Dose-dependent improvements in BICLA response.Favorable safety profile, well-tolerated. AEs in 58.8% of E6742 group vs. 66.7% in placebo.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided.

TLR7_8_Signaling_Pathway TLR7/8 Signaling Pathway and Point of Inhibition cluster_endosome Endosome ssRNA ssRNA (self-RNA) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines IFNs Type I Interferons (e.g., IFN-α) IRF7->IFNs This compound BMS-986905 & Other TLR7/8 Inhibitors This compound->TLR7_8 Inhibition

Diagram 1: TLR7/8 signaling pathway and the inhibitory action of dual antagonists.

Preclinical_Efficacy_Workflow General Preclinical Efficacy Evaluation Workflow cluster_endpoints start Lupus-prone Mouse Model (e.g., NZB/W F1) treatment Oral Administration of TLR7/8 Inhibitor (e.g., BMS-986905) start->treatment monitoring Disease Progression Monitoring treatment->monitoring endpoints Efficacy Endpoints monitoring->endpoints proteinuria Proteinuria Assessment autoantibodies Serum Autoantibody Titers histopathology Kidney Histopathology survival Survival Analysis analysis Data Analysis and Comparison to Vehicle proteinuria->analysis autoantibodies->analysis histopathology->analysis survival->analysis

Diagram 2: A generalized workflow for preclinical evaluation of TLR7/8 inhibitors in lupus models.

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published studies, the general methodologies employed for evaluating these inhibitors are outlined below.

In Vitro Potency Assays
  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR8 are commonly used. These cells are often co-transfected with a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.

  • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated primary immune cells (e.g., plasmacytoid dendritic cells, B cells, monocytes) are used to assess the inhibitor's effect in a more physiologically relevant context.

  • Stimulation: Cells are stimulated with specific TLR7 agonists (e.g., R848, gardiquimod) or TLR8 agonists (e.g., R848, ssRNA) in the presence of varying concentrations of the inhibitor.

  • Readout: Inhibition of TLR7/8 signaling is quantified by measuring the reduction in reporter gene activity (e.g., colorimetric assay for SEAP) or the decrease in the production of downstream cytokines (e.g., IL-6, IFN-α, TNF-α) using methods like ELISA.

  • IC50/EC50 Determination: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curves.

Preclinical In Vivo Efficacy Studies
  • Animal Models: Spontaneous lupus models, such as the NZB/W F1 mice, are frequently used as they develop a disease that closely mimics human SLE, including the production of autoantibodies and the development of lupus nephritis.

  • Dosing: The TLR7/8 inhibitor is typically administered orally on a daily basis, either prophylactically (before disease onset) or therapeutically (after disease is established).

  • Efficacy Parameters:

    • Proteinuria: Measured regularly as an indicator of kidney damage.

    • Survival: Monitored over the course of the study.

    • Serology: Serum levels of anti-dsDNA autoantibodies are quantified by ELISA.

    • Histopathology: Kidneys are examined at the end of the study for evidence of glomerulonephritis and immune complex deposition.

    • Biomarkers: Plasma levels of inflammatory cytokines and the expression of interferon-stimulated genes are measured.

Clinical Trial Design (Phase 1/2)
  • Study Design: Typically randomized, double-blind, placebo-controlled studies with a dose-escalation or parallel-group design.

  • Patient Population: Patients with a confirmed diagnosis of the target autoimmune disease (e.g., SLE, CLE) and active disease as defined by specific criteria (e.g., CLASI-A score for CLE).

  • Endpoints:

    • Primary: Safety and tolerability, assessed by monitoring adverse events, laboratory parameters, and vital signs.

    • Secondary: Pharmacokinetics (PK) to determine the drug's absorption, distribution, metabolism, and excretion. Pharmacodynamics (PD) to measure target engagement, often by assessing the inhibition of interferon gene signatures or ex vivo stimulated cytokine production.

    • Exploratory: Clinical efficacy, measured by disease-specific indices such as the Systemic Lupus Erythematosus Disease Activity Index (SLEDAI) or the British Isles Lupus Assessment Group-based Composite Lupus Assessment (BICLA) for SLE, and the CLASI-A for CLE.

Conclusion

BMS-986905 and other TLR7/8 inhibitors represent a promising new therapeutic avenue for autoimmune diseases driven by aberrant activation of these innate immune receptors. While direct comparative data is still emerging, the available preclinical and early clinical results for compounds like Afimetoran, E6742, and MHV370 are encouraging, demonstrating potent in vitro activity and in vivo efficacy in lupus models, coupled with acceptable safety profiles in early clinical trials. The continued clinical development of these agents will be crucial in defining their therapeutic potential and place in the management of systemic lupus erythematosus and related conditions.

References

A Preclinical Head-to-Head: Deucravacitinib (BMS-986256) vs. Hydroxychloroquine in Lupus Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a selective TYK2 inhibitor and the standard-of-care antimalarial in validated murine lupus models, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of Deucravacitinib (BMS-986256), a novel, oral, selective Tyrosine Kinase 2 (TYK2) inhibitor, and Hydroxychloroquine (HCQ), a long-standing standard-of-care therapy for Systemic Lupus Erythematosus (SLE). The comparison is based on preclinical data from well-established murine models of lupus, offering insights into their distinct mechanisms of action and their relative performance on key disease parameters.

At a Glance: Comparative Efficacy

The following tables summarize the quantitative outcomes of Deucravacitinib and Hydroxychloroquine in the NZB/W F1 mouse model, a spontaneous model of lupus that closely mimics human lupus nephritis. Data has been compiled from separate studies to facilitate an indirect comparison based on similar experimental designs and endpoints.

Table 1: Effect on Proteinuria

Treatment GroupAge at AnalysisMean Proteinuria (mg/dL)Percent Reduction vs. Vehicle
Vehicle (Control)32-36 weeks~700 - 1600-
Deucravacitinib (15 mg/kg, BID) 32 weeks<100 >85%
Hydroxychloroquine (60 mg/kg, QD) 28-36 weeks<100 >85%

Note: Data for Deucravacitinib is inferred from graphical representations in Burke et al. (2019). Data for Hydroxychloroquine is from Flores-Mendoza et al. (2020)[1]. Both treatments demonstrated a significant and comparable ability to suppress the development of severe proteinuria.

Table 2: Effect on Serum Anti-dsDNA Antibodies

Treatment GroupAge at AnalysisAnti-dsDNA Titer (Relative Units/Reduction)
Vehicle (Control)32 weeksHigh / Baseline
Deucravacitinib (15 mg/kg, BID) 32 weeksSignificant reduction
Hydroxychloroquine (60 mg/kg, QD) 28-36 weeksSignificant reduction

Note: Both compounds showed a significant reduction in the production of pathogenic anti-dsDNA autoantibodies compared to their respective vehicle controls[1].

Table 3: Effect on Survival

Treatment GroupAge at AnalysisPercent Survival
Vehicle (Control)40 weeks~20%
Deucravacitinib (15 mg/kg, BID) 40 weeks~90%
Hydroxychloroquine Not ReportedNot Reported in a comparable survival study

Note: Deucravacitinib treatment conferred a dramatic survival benefit in the NZB/W F1 model.

Mechanisms of Action: A Tale of Two Pathways

Deucravacitinib and Hydroxychloroquine modulate the immune system through fundamentally different mechanisms. Deucravacitinib offers a targeted approach by selectively inhibiting TYK2, while Hydroxychloroquine has broader, less specific immunomodulatory effects.

Deucravacitinib: This first-in-class oral therapy is a selective, allosteric inhibitor of TYK2. It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state. This unique mechanism confers high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3). By inhibiting TYK2, Deucravacitinib potently blocks the signaling of key cytokines implicated in lupus pathogenesis, most notably Type I interferons (IFN-α/β), as well as IL-12 and IL-23. The Type I IFN pathway, in particular, is a critical driver of autoimmunity in a large subset of SLE patients.

Hydroxychloroquine: The mechanism of HCQ is multifaceted. As a weak base, it accumulates in acidic intracellular compartments like endosomes and lysosomes, raising their pH. This increase in pH interferes with several key immune processes:

  • Inhibition of Toll-Like Receptor (TLR) Signaling: It prevents the activation of endosomal TLRs (TLR7 and TLR9) by self-nucleic acids, a crucial step in the production of Type I IFNs by plasmacytoid dendritic cells (pDCs).

  • Antigen Processing and Presentation: By altering lysosomal pH, HCQ impairs the processing of autoantigens and their subsequent presentation to T cells via MHC class II molecules.

  • Autophagy Modulation: It can interfere with the autophagic process, which is involved in immune cell function and survival.

G Comparative Signaling Pathways cluster_0 Deucravacitinib Pathway cluster_1 Hydroxychloroquine Pathway cytokine Type I IFN, IL-12, IL-23 receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 activates stat STAT tyk2->stat phosphorylates nucleus_a Nucleus stat->nucleus_a isg ISG & Gene Transcription nucleus_a->isg deucravacitinib Deucravacitinib deucravacitinib->tyk2 allosterically inhibits endosome Endosome / Lysosome tlr TLR7 / TLR9 endosome->tlr inhibits activation autoantigen Autoantigen Processing endosome->autoantigen inhibits my_d88 MyD88 Pathway tlr->my_d88 nucleus_b Nucleus my_d88->nucleus_b ifn_prod Type I IFN & Cytokine Production nucleus_b->ifn_prod hcq Hydroxychloroquine hcq->endosome raises pH G Preclinical Experimental Workflow cluster_treatments 12-Week Dosing Period cluster_endpoints Terminal Endpoints (Week 36) start Female NZB/W F1 Mice (Approx. 24 weeks old) screen Screen for Proteinuria (≥100 mg/dL) start->screen randomize Randomize into Treatment Groups screen->randomize vehicle Vehicle Control (PO, QD/BID) randomize->vehicle deucra Deucravacitinib (PO, BID) randomize->deucra hcq Hydroxychloroquine (PO, QD) randomize->hcq monitor Weekly Monitoring: - Proteinuria - Body Weight vehicle->monitor deucra->monitor hcq->monitor serum Serum Collection: - Anti-dsDNA ELISA monitor->serum kidney Kidney Harvest: - Histopathology (H&E, PAS) monitor->kidney survival Survival Analysis monitor->survival

References

BMS-986260 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Models, Offering a Promising New Immuno-Oncology Agent

Author: BenchChem Technical Support Team. Date: November 2025

Researchers from Bristol-Myers Squibb have unveiled preclinical data on BMS-986260, a novel, orally bioavailable TGFβR1 inhibitor, which shows significant anti-tumor activity, particularly when used in combination with an anti-PD-1 antibody. The compound has demonstrated curative efficacy in murine colorectal cancer models, suggesting its potential as a new therapeutic option in immuno-oncology.

BMS-986260 was developed to target the transforming growth factor-β (TGFβ) signaling pathway, which is known to play a crucial role in tumor immune evasion. Overexpression of TGFβ in the tumor microenvironment has been linked to poor responses to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies. By inhibiting the TGFβR1 kinase, BMS-986260 aims to overcome this resistance and enhance the efficacy of immunotherapy.

Comparative Efficacy in a Murine Colorectal Cancer Model

In preclinical studies using a murine colorectal cancer (CRC) model, BMS-986260 was evaluated as a monotherapy and in combination with an anti-PD-1 antibody. The combination therapy resulted in curative in vivo efficacy.[1] A key finding was that an intermittent dosing schedule of BMS-986260 (3 days on, 4 days off) provided similar efficacy to a daily dosing regimen while mitigating potential cardiovascular toxicities associated with daily TGFβR1 inhibitor administration.[1]

The anti-tumor effect of the combination therapy was shown to be durable, with a majority of responding mice remaining tumor-free long after treatment cessation. Furthermore, "cured" mice were able to reject a re-challenge with the same cancer cells, indicating the development of an immune-mediated memory response.[1]

Quantitative Data Summary

Treatment GroupDosing ScheduleOutcome
BMS-986260 + anti-PD-1DailyCurative Efficacy
BMS-986260 + anti-PD-13 Days On / 4 Days OffSimilar Curative Efficacy to Daily Dosing

Mechanism of Action and Pharmacokinetics

BMS-986260 functions by inhibiting the TGFβR1 kinase, which in turn blocks the downstream phosphorylation of SMAD2/3 proteins. This inhibition was correlated with an increase in intratumoral CD8+ T-cells, indicating an enhanced anti-tumor immune response.[1]

Pharmacokinetic studies in multiple preclinical species (mouse, rat, and dog) revealed that BMS-986260 has favorable properties, including low to moderate clearance and high oral bioavailability.[1]

SpeciesClearanceVolume of DistributionHalf-lifeOral Bioavailability (F)
MouseLow to Moderate1.1 - 4.5 L/kg9.1 h100%
RatLow to Moderate1.1 - 4.5 L/kg-100%
DogLow to Moderate1.1 - 4.5 L/kg5 h93%

Experimental Protocols

In Vivo Efficacy Studies in Murine Colorectal Cancer (CRC) Models:

  • Animal Model: Murine colorectal cancer models (e.g., MC38).

  • Treatment Arms:

    • Vehicle control

    • BMS-986260 monotherapy

    • Anti-PD-1 antibody monotherapy

    • BMS-986260 in combination with anti-PD-1 antibody

  • Dosing: BMS-986260 was administered orally. Both daily and intermittent (3 days on, 4 days off) dosing schedules were tested.

  • Efficacy Endpoints: Tumor growth inhibition, overall survival, and durable response (tumor-free status after treatment cessation).

  • Pharmacodynamic Assessments: Immunohistochemistry or flow cytometry to measure pSMAD2/3 inhibition and intratumoral CD8+ T-cell infiltration.

  • Re-challenge Study: Mice that were cured in the combination therapy studies were re-implanted with the same tumor cells to assess for an immune memory response.

Signaling Pathway and Experimental Workflow

TGFB_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell / Immune Cell TGFb TGFβ TGFBR1_R2 TGFβR1/R2 Complex TGFb->TGFBR1_R2 Binds pSMAD23 pSMAD2/3 TGFBR1_R2->pSMAD23 Phosphorylates Gene_Transcription Gene Transcription (Immune Suppression) pSMAD23->Gene_Transcription Promotes BMS986260 BMS-986260 BMS986260->TGFBR1_R2 Inhibits Preclinical_Efficacy_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Efficacy & PD Analysis Tumor_Implantation Tumor Cell Implantation (Murine CRC Model) Grouping Randomization into Treatment Groups Tumor_Implantation->Grouping Dosing_Regimens Administration of: - Vehicle - BMS-986260 (daily/intermittent) - Anti-PD-1 - Combination Grouping->Dosing_Regimens Tumor_Measurement Tumor Volume Measurement Dosing_Regimens->Tumor_Measurement Survival_Monitoring Survival Monitoring Dosing_Regimens->Survival_Monitoring PD_Analysis Pharmacodynamic Analysis (pSMAD2/3, CD8+ T-cells) Dosing_Regimens->PD_Analysis Rechallenge Re-challenge of Cured Mice Survival_Monitoring->Rechallenge

References

Unveiling the Selectivity of BMS-986256 (Afimetoran): A Comparative Analysis of a Leading TLR7/8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profile of Bristol Myers Squibb's TLR7/8 antagonist, BMS-986256 (Afimetoran), with a comparative look at other leading TLR7/8 inhibitors.

The targeted inhibition of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) has emerged as a promising therapeutic strategy for a range of autoimmune diseases. Bristol Myers Squibb has been a key player in this field with the development of potent dual TLR7/8 antagonists. This guide provides a comprehensive overview of the selectivity profile of BMS-986256 (Afimetoran), a clinical-stage compound, and its predecessor, BMS-905. We present a comparative analysis with other notable TLR7/8 antagonists, MHV370 and Enpatoran, supported by available preclinical data.

High Selectivity: A Cornerstone of TLR7/8 Antagonist Development

The therapeutic efficacy of TLR7/8 antagonists hinges on their ability to selectively inhibit these receptors without affecting other members of the Toll-like receptor family, which could lead to unintended immunomodulatory effects. Preclinical data for BMS compounds and their counterparts demonstrate a strong emphasis on achieving high selectivity.

BMS-986256 (Afimetoran) and BMS-905: Potent and Selective TLR7/8 Inhibition

BMS-986256 (Afimetoran) is a dual and selective inhibitor of TLR7 and TLR8, currently in clinical development. While a detailed public IC50 panel is not available, it is consistently reported to have single-digit nanomolar IC50 values for both TLR7 and TLR8 and is described as having no effect on other endosomal TLRs, such as TLR3 and TLR9.

Its predecessor, BMS-905, for which more specific preclinical data is available, demonstrates potent dual inhibition of TLR7 and TLR8 with excellent selectivity against other TLRs.

Table 1: Selectivity Profile of BMS-905 against a Panel of Toll-like Receptors

TargetBMS-905 IC50 (nM)Assay Type
TLR7 0.7 HEK293 Cellular Reporter Assay[1][2]
TLR8 3.2 HEK293 Cellular Reporter Assay[1][2]
TLR3> 10,000Not Specified
TLR4> 10,000Not Specified
TLR9Highly Selective (minimal inhibition)Not Specified

Comparative Analysis with Other TLR7/8 Antagonists

To provide a broader context, the selectivity profiles of two other prominent TLR7/8 antagonists, MHV370 (Novartis) and Enpatoran (M5049, Merck KGaA), are presented below. This comparison highlights the common goal of achieving potent and selective dual TLR7/8 antagonism across the pharmaceutical industry.

Table 2: Comparative Selectivity Profiles of TLR7/8 Antagonists

Compound (Developer)TLR7 IC50 (nM)TLR8 IC50 (nM)Selectivity Notes
BMS-905 (Bristol Myers Squibb)0.7[1]3.2Highly selective against TLR3, TLR4, and TLR9.
Afimetoran (BMS-986256) (Bristol Myers Squibb)Single-digit nMSingle-digit nMNo effect on TLR3 and TLR9.
MHV370 (Novartis)1.14.5Inactive against TLR1/2, TLR2/6, TLR3, TLR4, and TLR9.
Enpatoran (M5049) (Merck KGaA)11.124.1Inactive against TLR3, TLR4, and TLR9.

Note: IC50 values are from HEK293 cell-based assays and may vary depending on the specific experimental conditions.

Experimental Methodologies for Selectivity Profiling

The determination of the selectivity profile of TLR antagonists is a critical step in their preclinical development. The data presented in this guide were primarily generated using two key types of in vitro assays:

HEK-Blue™ TLR Reporter Cell Assays

This is a widely used method for assessing the specific activity of compounds on individual TLRs.

  • Principle: Human Embryonic Kidney (HEK293) cells are engineered to stably express a specific human TLR (e.g., TLR1, TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, TLR9). These cells also contain a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.

  • Procedure:

    • The HEK-Blue™ TLR cells are seeded in 96-well plates.

    • The cells are pre-incubated with varying concentrations of the antagonist compound (e.g., BMS-905).

    • A known TLR agonist specific for the expressed receptor is added to stimulate the cells.

    • After an incubation period, the activity of the secreted SEAP in the supernatant is measured colorimetrically.

    • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the TLR-mediated signaling, is calculated.

  • Selectivity Determination: To determine selectivity, the antagonist is tested against a panel of HEK-Blue™ cells, each expressing a different TLR. High IC50 values against other TLRs indicate selectivity.

Cytokine Release Assays in Primary Human Cells

These assays provide a more physiologically relevant assessment of a compound's activity in a complex cellular environment.

  • Principle: Primary human immune cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood, are used. These cells naturally express a variety of TLRs. The inhibitory effect of the antagonist is measured by quantifying the reduction in the production of specific cytokines upon TLR stimulation.

  • Procedure:

    • Freshly isolated human PBMCs or whole blood are cultured in the presence of different concentrations of the TLR antagonist.

    • A specific TLR agonist is added to stimulate the cells. For example, R848 can be used to stimulate TLR7 and TLR8, while LPS is used for TLR4.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of key cytokines, such as Interleukin-6 (IL-6) or Interferon-alpha (IFN-α), is measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead assays.

    • The IC50 values for the inhibition of cytokine release are then determined.

  • Selectivity Determination: The antagonist is tested for its ability to inhibit cytokine production induced by a panel of different TLR agonists, each specific for a particular TLR. A lack of inhibition of cytokine production stimulated by agonists for other TLRs demonstrates the selectivity of the compound.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams illustrate the TLR7/8 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.

TLR7_8_Signaling_Pathway cluster_endosome Endosome ssRNA ssRNA TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Ligand Binding MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRFs IRF Activation TRAF6->IRFs Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines IFNs Type I Interferons (IFN-α) IRFs->IFNs BMS905 BMS-986256 (Afimetoran) This compound->TLR7_8 Inhibition Experimental_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation & Stimulation cluster_readout Data Acquisition & Analysis Cell_Culture HEK-Blue TLR Cells or Human PBMCs Pre_incubation Pre-incubation with BMS-986256 Cell_Culture->Pre_incubation Compound_Prep Serial Dilution of BMS-986256 Compound_Prep->Pre_incubation Stimulation Addition of TLR-specific Agonist Pre_incubation->Stimulation Measurement Measure SEAP Activity or Cytokine Levels Stimulation->Measurement Analysis Calculate IC50 Values Measurement->Analysis

References

Efficacy of BMS905 in combination with other immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification: the initial query for "BMS905" did not yield specific results for a drug with that exact identifier. However, extensive research has been conducted on a range of immunomodulatory compounds developed by Bristol Myers Squibb (BMS). This guide will focus on a prominent example, BMS-986299 , a novel NLRP3 agonist, to illustrate the principles of its efficacy in combination with other immunomodulators. The information presented here is based on available preclinical and clinical trial data.

Comparison of BMS-986299 in Combination Immunotherapy

BMS-986299 is an investigational intratumoral NLRP3 agonist designed to stimulate the innate immune system. Its combination with immune checkpoint inhibitors aims to enhance anti-tumor responses, particularly in tumors that are resistant to checkpoint blockade alone.

Quantitative Efficacy Data

The following table summarizes key efficacy data from a Phase I study of BMS-986299 as a monotherapy and in combination with nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4) in patients with advanced solid tumors.[1]

Treatment ArmNumber of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)Notable Adverse Events (Grade ≥3)
BMS-986299 MonotherapyNot specified in abstract--Manageable toxicities
BMS-986299 + NivolumabNot specified in abstractPromising antitumor activity-Similar to nivolumab monotherapy
BMS-986299 + Nivolumab + IpilimumabNot specified in abstractPromising antitumor activity-Manageable toxicities

Data is qualitative as presented in the initial study abstract. Detailed response rates would be available in the full publication of the NCT03444753 trial.

Experimental Protocols

Phase I First-in-Human Study of BMS-986299 (NCT03444753)[1]

Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of BMS-986299 alone and in combination with nivolumab and ipilimumab in patients with advanced solid tumors.

Methodology:

  • Patient Population: Patients with advanced, unresectable solid tumors who have failed standard therapies.

  • Study Design: Open-label, dose-escalation, and cohort expansion study.

  • Treatment Administration:

    • BMS-986299 was administered intratumorally.

    • Nivolumab and ipilimumab were administered intravenously.

  • Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD).

  • Assessments:

    • Safety: Monitored through adverse event reporting (NCI CTCAE v4.03).

    • Pharmacokinetics: Plasma concentrations of BMS-986299 were measured at various time points.

    • Pharmacodynamics:

      • Measurement of peripheral cytokine levels (e.g., G-CSF, IL-6) within 24 hours of administration.

      • Immunohistochemistry of tumor biopsies to assess T-cell infiltration.

    • Efficacy: Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of BMS-986299 (NLRP3 Agonist)

BMS986299_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_inflammasome Inflammasome Complex cluster_cytokines Cytokine Maturation & Secretion cluster_immune_response Downstream Immune Response BMS986299 BMS-986299 NLRP3 NLRP3 BMS986299->NLRP3 activates ASC ASC NLRP3->ASC recruits Caspase1 Pro-Caspase-1 ASC->Caspase1 recruits ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 cleavage ProIL1B Pro-IL-1β ActiveCaspase1->ProIL1B cleaves ProIL18 Pro-IL-18 ActiveCaspase1->ProIL18 cleaves IL1B IL-1β ProIL1B->IL1B matures to T_Cell T-Cell Infiltration & Activation IL1B->T_Cell IL18 IL-18 ProIL18->IL18 matures to IL18->T_Cell Antitumor Anti-Tumor Immunity T_Cell->Antitumor

Caption: Signaling pathway of BMS-986299 activating the NLRP3 inflammasome.

Experimental Workflow for Combination Therapy Trial

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycles cluster_assessment Assessment cluster_analysis Data Analysis Patient Advanced Solid Tumors Inclusion Inclusion/Exclusion Criteria Patient->Inclusion Biopsy1 Baseline Tumor Biopsy Inclusion->Biopsy1 Treatment BMS-986299 (Intratumoral) + Nivolumab +/- Ipilimumab (IV) Biopsy1->Treatment PK Pharmacokinetics Treatment->PK PD Pharmacodynamics (Cytokines, T-cell infiltration) Treatment->PD Safety Safety Monitoring Treatment->Safety Efficacy Tumor Response (RECIST 1.1) Treatment->Efficacy Analysis Determine MTD, ORR, DCR PK->Analysis PD->Analysis Safety->Analysis Efficacy->Analysis

Caption: Workflow of the Phase I clinical trial for BMS-986299 combination therapy.

References

Navigating the Clinical Path for TLR7/8 Inhibition: A Comparative Guide for the Preclinical Candidate BMS905

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PRINCETON, NJ – As the landscape of autoimmune disease treatment shifts towards more targeted therapies, the preclinical dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8, BMS905, emerges as a compound of significant interest. While clinical trial data for this compound is not yet available, an in-depth comparison of its preclinical profile with the clinical trial designs of other TLR7/8 inhibitors offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis to inform potential future clinical strategies for this class of molecules.

Preclinical Profile: this compound in Context

This compound has demonstrated potent and orally active dual inhibition of TLR7 and TLR8, with IC50 values of 0.7 nM and 3.2 nM, respectively.[1] Its mechanism of action involves blocking the signaling pathways of these receptors, which are implicated in the pathogenesis of various autoimmune diseases, including lupus, by recognizing self-nucleic acids and triggering inflammatory responses.[1][2] Preclinical studies have shown that this compound can inhibit the production of IL-6 induced by TLR7 or TLR8 in human and mouse whole blood, highlighting its potential therapeutic relevance.[1]

To contextualize the potential of this compound, it is useful to compare its preclinical data with that of other TLR7/8 inhibitors that have progressed to clinical trials.

CompoundTarget(s)Preclinical ActivityKey Preclinical Model Data
This compound TLR7/8IC50s: 0.7 nM (TLR7), 3.2 nM (TLR8) for IL-6 inhibition.[1]Data on in vivo efficacy in disease models is not publicly available.
Afimetoran (BMS-986256) TLR7/8Potent, selective, and orally bioavailable inhibitor.In a murine model of advanced lupus, afimetoran demonstrated robust efficacy, improving survival, reversing proteinuria and glomerular IgG deposition, and reducing kidney injury markers.
Enpatoran (M5049) TLR7/8Oral TLR7/8 inhibitor.In a Phase II trial, Enpatoran showed a statistically significant dose-response and clinically meaningful reduction in disease activity in patients with cutaneous and systemic lupus erythematosus with active lupus rash.
E6742 TLR7/8Selective dual antagonist.In a pilot trial for systemic lupus erythematosus (SLE), 12 weeks of treatment with E6742 resulted in improved BICLA responses in 57.1% of patients at the 200 mg dose compared to 33.3% in the placebo group.

Clinical Trial Design Considerations for TLR7/8 Inhibitors

The clinical development of TLR7/8 inhibitors provides a roadmap for the potential clinical investigation of this compound. Key considerations in the design of these trials include patient population selection, endpoint determination, and biomarker strategies.

CompoundPhaseTarget Indication(s)Key Inclusion CriteriaPrimary Endpoint(s)
Afimetoran (BMS-986256) Phase 2Systemic Lupus Erythematosus (SLE)Patients with active SLE.To investigate efficacy and safety compared to placebo, often in combination with standard of care.
Enpatoran (M5049) Phase 2SLE, Dermatomyositis, PolymyositisPatients with active disease.To evaluate the effect on disease activity, such as CLASI-A scores in cutaneous lupus.
DS-7011a Phase 1b/2Systemic Lupus ErythematosusPatients with active SLE.To determine optimal dosing, safety profile, and preliminary efficacy signals.
E6742 Phase 1/2Systemic Lupus ErythematosusPatients with SLE.To evaluate safety, tolerability, pharmacokinetics, biomarker response, and efficacy.

Visualizing the Path Forward

To further elucidate the mechanism and potential clinical development pathway for a compound like this compound, the following diagrams are provided.

TLR7_8_Signaling_Pathway cluster_endosome Endosome ssRNA ssRNA TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 This compound This compound This compound->TLR7_8 Inhibition IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 IRAKs->IRF7 NF_kB NF-κB TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NF_kB->Cytokines IFNs Type I IFNs IRF7->IFNs

Figure 1: Simplified TLR7/8 Signaling Pathway and Inhibition by this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (e.g., 12-24 weeks) cluster_assessment Assessment & Follow-up Patient_Pool Patients with Active SLE Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A This compound (Dose 1) + Standard of Care Randomization->Arm_A Arm_B This compound (Dose 2) + Standard of Care Randomization->Arm_B Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (e.g., BICLA/SRI-4 Response) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Placebo_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (Safety, Biomarkers, etc.) Primary_Endpoint->Secondary_Endpoints Follow_Up Long-term Follow-up Secondary_Endpoints->Follow_Up

Figure 2: A potential Phase 2 clinical trial workflow for a TLR7/8 inhibitor in SLE.

Experimental Protocols

In Vitro Inhibition of TLR7/8-Induced Cytokine Production

To assess the inhibitory activity of compounds like this compound, whole blood or peripheral blood mononuclear cells (PBMCs) from healthy human donors or mice are utilized.

  • Cell Stimulation: Whole blood or isolated PBMCs are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • TLR Agonist Treatment: Cells are then stimulated with a specific TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., CL075) to induce cytokine production.

  • Cytokine Measurement: After an incubation period (e.g., 18-24 hours), the supernatant is collected, and the concentration of a target cytokine, such as Interleukin-6 (IL-6), is measured using a commercially available ELISA kit.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic curve.

Conclusion

While this compound remains in the preclinical stage, the clinical development of other TLR7/8 inhibitors provides a valuable framework for its potential future investigation. The promising preclinical profile of this compound, characterized by its potent dual inhibitory activity, suggests it could be a viable candidate for addressing the unmet needs in autoimmune diseases. Future clinical trial designs for this compound will likely draw upon the experiences of compounds like afimetoran and enpatoran, focusing on well-defined patient populations with active disease, utilizing established clinical endpoints, and incorporating biomarker analyses to demonstrate target engagement and therapeutic effect. The continued exploration of this class of molecules holds significant promise for advancing the treatment of systemic lupus erythematosus and other debilitating autoimmune conditions.

References

Interpreting In Vivo Efficacy of LPA1 Antagonism: A Comparative Analysis of BMS-986278

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Inquiry and Clarification: An initial search for in vivo efficacy data for a compound designated "BMS905" did not yield any publicly available information. It is presumed that this may be an internal designation, a typographical error, or a compound for which data has not yet been disclosed. Consequently, this guide focuses on a well-documented Bristol Myers Squibb LPA1 antagonist, BMS-986278 , to provide a relevant and informative comparison of the in vivo efficacy of this class of molecules. This document will compare the preclinical in vivo performance of BMS-986278 with the standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib, in the widely used bleomycin-induced pulmonary fibrosis mouse model.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of BMS-986278, pirfenidone, and nintedanib in preclinical models of pulmonary fibrosis. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Efficacy of BMS-986278 in a Bleomycin-Induced Rodent Model of Pulmonary Fibrosis

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResult
BMS-986278Chronic Rat Bleomycin Model3, 10, and 30 mg/kgPicrosirius Red Staining AreaDose-dependent decrease in staining area: 48% reduction at 3 mg/kg, 56% at 10 mg/kg, and 41% at 30 mg/kg.[1]

Table 2: Efficacy of Pirfenidone in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResult
PirfenidoneBleomycin-induced mouse model200 mg/kg, twice daily (oral)Lung Hydroxyproline ContentSignificant decrease in hydroxyproline levels compared to the bleomycin-treated control group.[2]
PirfenidoneBleomycin-induced mouse model200 mg/kg b.i.d.Ashcroft ScoreSignificant reduction in the Ashcroft score (2.42 ± 0.28 vs. 3.71 ± 0.32 in the bleomycin group), representing a 35% inhibition.[3]

Table 3: Efficacy of Nintedanib in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResult
NintedanibBleomycin-induced mouse modelProphylactic (day 0-14) and therapeutic (day 7-21)Forced Vital Capacity (FVC)Significant improvement in FVC in both prophylactic (26% improvement) and therapeutic (21% improvement) regimens compared to the bleomycin-treated control group.[4]
NintedanibBleomycin-induced mouse model50 mg/kg b.i.d.Ashcroft ScoreSignificant reduction in the Ashcroft score (2.58 ± 0.36 vs. 3.5 ± 0.23 in the bleomycin group), representing a 26% inhibition.[3]
NintedanibBleomycin-induced mouse modelPretreatment before bleomycinAshcroft ScoreSignificant reduction in the Ashcroft score (2.4 ± 1.4 vs. 4.9 ± 1.3 in the bleomycin group).

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is the most widely utilized animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.

  • Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction of Fibrosis:

    • Mice are anesthetized.

    • A single intratracheal instillation of bleomycin (typically ranging from 1 to 5 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive a saline instillation.

  • Drug Administration:

    • BMS-986278: The specific dosing regimen in the preclinical models cited in the abstracts is not fully detailed. However, it is administered orally.

    • Pirfenidone: Typically administered orally, often mixed with food or via oral gavage, at doses around 400 mg/kg/day.

    • Nintedanib: Administered orally, with dosing regimens varying between studies, often in the range of 30-60 mg/kg/day.

  • Assessment of Efficacy:

    • Histopathology: Lungs are harvested at a predetermined time point (e.g., 14 or 21 days post-bleomycin administration), fixed, sectioned, and stained (e.g., with Masson's trichrome or Picrosirius Red) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is often quantified using a modified Ashcroft scoring system.

    • Biochemical Analysis: Lung tissue is homogenized to measure the content of hydroxyproline, a major component of collagen, which serves as a quantitative marker of fibrosis.

    • Lung Function Tests: In some studies, lung function parameters such as Forced Vital Capacity (FVC) are measured to assess the physiological impact of fibrosis and the therapeutic effect of the drug.

Visualizations

Signaling Pathway

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug_action LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Binds to G_protein G Proteins (Gαi, Gαq, Gα12/13) LPA1->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., PLC, RhoA) G_protein->Downstream_Effectors Activate Cellular_Responses Cellular Responses: - Proliferation - Migration - Cytokine Production - Fibroblast Activation Downstream_Effectors->Cellular_Responses BMS-986278 BMS-986278 (LPA1 Antagonist) BMS-986278->LPA1 Blocks

Caption: LPA1 Signaling Pathway and the Mechanism of Action of BMS-986278.

Experimental Workflow

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Animal_Selection Select C57BL/6 Mice Bleomycin_Admin Intratracheal Bleomycin Instillation Animal_Selection->Bleomycin_Admin Control_Group Saline Instillation (Control) Animal_Selection->Control_Group Drug_Treatment Administer BMS-986278, Pirfenidone, or Nintedanib Bleomycin_Admin->Drug_Treatment Treatment Group Vehicle_Control Administer Vehicle Bleomycin_Admin->Vehicle_Control Disease Control Sacrifice Sacrifice Animals (Day 14 or 21) Drug_Treatment->Sacrifice Vehicle_Control->Sacrifice Histology Histological Analysis (Ashcroft Score) Sacrifice->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Sacrifice->Biochemistry Lung_Function Lung Function Tests (e.g., FVC) Sacrifice->Lung_Function

Caption: General Experimental Workflow for In Vivo Efficacy Testing in the Bleomycin-Induced Pulmonary Fibrosis Model.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for a chemical designated as "BMS905" could not be located. The following information provides essential, general guidance for the safe disposal of laboratory chemicals based on established safety protocols. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for the chemical and adhere to their institution's and local regulations for hazardous waste management.

Understanding Chemical Hazards for Safe Disposal

Before disposal, it is critical to understand the hazards associated with a chemical. This information is found in the manufacturer's Safety Data Sheet (SDS). Key sections to review for disposal planning are highlighted below.

SDS SectionInformation Provided for Disposal PlanningRelevance to Disposal
Section 2: Hazards Identification Provides information on physical and health hazards (e.g., flammable, corrosive, toxic).[1][2]Determines the primary hazard class for waste segregation.
Section 7: Handling and Storage Describes safe handling practices and storage requirements, including incompatible materials.[1][3]Informs how to safely store waste pending disposal and avoid dangerous reactions.
Section 8: Exposure Controls/Personal Protection Specifies necessary Personal Protective Equipment (PPE) such as gloves and eye protection.Ensures personnel safety during handling and disposal procedures.
Section 9: Physical and Chemical Properties Lists properties like flash point, pH, and reactivity.Helps in identifying characteristics such as ignitability and corrosivity.
Section 13: Disposal Considerations Provides guidance on proper disposal methods and any specific regulatory requirements.This is the primary section for direct disposal instructions.
Section 14: Transport Information Includes UN number and proper shipping name for transportation of hazardous materials.Essential for labeling and off-site disposal by a licensed contractor.

Standard Operating Procedure for Chemical Waste Disposal

The following steps outline a general protocol for the safe disposal of chemical waste in a laboratory setting.

Step 1: Waste Identification and Classification

  • Determine if the waste is hazardous. A waste is generally considered hazardous if it is specifically listed by regulations or if it exhibits one or more of the following characteristics:

    • Ignitability: Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction, or oxidizers.

    • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.

    • Reactivity: Substances that are unstable, can react violently with water, or can generate toxic gases.

    • Toxicity: Harmful or fatal if ingested or absorbed.

Step 2: Waste Segregation

  • Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic fumes, or explosions.

  • Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, heavy metal waste).

Step 3: Proper Containerization

  • Use only appropriate, leak-proof containers for waste storage. The container must be compatible with the chemical waste it holds.

  • Do not use metal cans for corrosive wastes.

  • Ensure the container has a secure, tight-fitting lid. Keep containers closed except when adding waste.

Step 4: Labeling

  • All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (no abbreviations or formulas).

    • The approximate percentage of each component.

    • The primary hazard(s) (e.g., flammable, corrosive, toxic).

    • The date accumulation started.

    • The name and contact information of the generating laboratory/researcher.

Step 5: Storage

  • Store chemical waste in a designated Satellite Accumulation Area (SAA).

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in an SAA.

  • Provide secondary containment for liquid waste containers to contain any potential leaks or spills.

Step 6: Disposal and Removal

  • Arrange for the disposal of full or dated waste containers through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Complete and submit a hazardous waste disposal form as required by your institution.

Emergency Procedures for Chemical Spills

In the event of a chemical spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent others from entering.

  • Report: Notify your supervisor and your institution's EHS or emergency response team.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Do not attempt to clean a large spill or a spill of a highly hazardous material.

  • Clean-up:

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Use a spill kit with absorbent materials appropriate for the chemical.

    • Neutralize acids and bases if you have the correct materials and training.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water after the initial cleanup.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for laboratory chemical waste disposal.

G cluster_0 A Identify Waste Chemical B Consult Safety Data Sheet (SDS) A->B C Is it a Hazardous Waste? B->C D Segregate into Compatible Waste Streams C->D Yes H Follow Non-Hazardous Waste Disposal Procedures (e.g., drain, trash) C->H No E Use Labeled, Compatible Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for EHS Pickup F->G

Caption: Decision workflow for proper laboratory chemical waste disposal.

References

Essential Safety and Operational Guide for Handling BMS905

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of BMS905, a TLR7 and TLR8 dual inhibitor. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols and wear appropriate personal protective equipment to prevent exposure.[1]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust have side-shields to protect against splashes.[1]
Hand Protection Protective GlovesChemically resistant, disposable nitrile gloves are recommended.
Body Protection Impervious ClothingA fully buttoned lab coat is required to protect skin and clothing.
Respiratory Suitable RespiratorUse in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization.[1]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]

  • Prevent the formation of dust or aerosols during handling.

  • After handling, thoroughly wash hands and any exposed skin.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep the compound away from direct sunlight and sources of ignition.

  • For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), store at -20°C.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound, from receiving to disposal.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Segregate Waste F->G H Dispose of Waste G->H

This compound Handling and Disposal Workflow

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in a designated, sealed, and properly labeled container. Follow your institution's hazardous waste disposal guidelines.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated chemical waste container. Do not mix with regular laboratory trash.
Contaminated PPE (e.g., gloves, disposable lab coat) Dispose of in a designated chemical waste container.
Spills In case of a spill, wear appropriate PPE and absorb the material with an inert absorbent. Collect the absorbed material in a sealed container for disposal as chemical waste.

Important Note: Never dispose of this compound or any contaminated materials down the drain or in the regular trash. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.